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Core Science & Biosynthesis

Foundational

Theoretical Properties and Molecular Modeling of 2,6-Dimethoxy-N-piperidin-1-ylbenzamide

This guide provides an in-depth technical analysis of 2,6-dimethoxy-N-(piperidin-1-yl)benzamide , a specialized molecular scaffold. This compound represents a convergence of two pharmacologically significant motifs: the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,6-dimethoxy-N-(piperidin-1-yl)benzamide , a specialized molecular scaffold. This compound represents a convergence of two pharmacologically significant motifs: the 2,6-dimethoxybenzamide core (common in antipsychotics and penicillin-class antibiotics for steric protection) and the N-amino-piperidine moiety (a peptidomimetic hydrazine linker).

The following content is structured for computational chemists and medicinal chemists, focusing on the ab initio characterization, conformational dynamics, and predictive modeling of this ligand.

Structural Deconstruction & Theoretical Pharmacophore

To accurately model this molecule, we must first deconstruct its electronic and steric determinants. This molecule is not merely a flexible chain; it is a "molecular gear" system defined by restricted rotations.

The "Ortho-Effect" and Steric Inhibition

The 2,6-dimethoxy substitution pattern is the defining feature of this scaffold.

  • Steric Inhibition of Resonance: The bulky methoxy groups at the ortho positions force the amide carbonyl group out of coplanarity with the phenyl ring. Unlike unsubstituted benzamide (which is planar), the torsion angle

    
    (C2-C1-C=O) in this molecule will deviate significantly (typically 60–90°) to minimize steric clash between the carbonyl oxygen and the methoxy oxygen lone pairs.
    
  • Hydrolytic Stability: This "twisted" conformation shields the carbonyl carbon from nucleophilic attack, a property borrowed from Methicillin (where 2,6-dimethoxy groups prevent beta-lactamase degradation).

The N-N (Hydrazine) Linkage

The "N-piperidin-1-yl" designation implies a hydrazine-like bond (


).
  • Rotational Barrier: The N-N bond exhibits a high rotational barrier due to lone-pair repulsion (Gauche effect).

  • Peptidomimetic Potential: This moiety mimics the

    
    -helix turn, making the compound a potential 
    
    
    
    -turn inducer in larger peptidomimetics.
Predicted Physicochemical Properties (In Silico)

Data generated via consensus of fragment-based prediction algorithms (ClogP, SwissADME).

PropertyPredicted ValueSignificance
Molecular Formula

Core scaffold
Molecular Weight 264.32 g/mol Fragment-like / Lead-like
LogP (Consensus) 1.8 – 2.2Optimal CNS penetration (BBB permeable)
TPSA ~58 ŲHigh oral bioavailability (<140 Ų)
Rotatable Bonds 4Limited flexibility due to steric locking
H-Bond Donors 1 (Amide NH)Specific directional binding
pKa (Conj. Acid) ~3.5 (Piperidine N)The terminal N is essentially non-basic due to amide conjugation

Computational Modeling Protocols

This section details the self-validating workflow for characterizing the molecule. We utilize Density Functional Theory (DFT) for electronic properties and Molecular Dynamics (MD) for conformational sampling.

Quantum Mechanical (QM) Optimization Workflow

Objective: Determine the Global Minimum Energy Conformer (GMEC).

Protocol:

  • Initial Guess: Generate 3D coordinates (using RDKit or ChemDraw 3D).

  • Methodology: DFT using Gaussian 16 or ORCA.

    • Functional:wB97X-D (Includes dispersion corrections, critical for the intramolecular

      
      -stacking or CH-
      
      
      
      interactions between the piperidine ring and methoxy groups).
    • Basis Set:6-311++G(d,p) (Diffuse functions are required for the lone pairs on Oxygen and Nitrogen).

  • Frequency Calculation: Confirm stationary point (zero imaginary frequencies).

Key Output to Analyze:

  • HOMO-LUMO Gap: Indicates chemical reactivity (softness). The HOMO is likely localized on the electron-rich dimethoxy-phenyl ring, while the LUMO resides on the amide carbonyl.

  • Electrostatic Potential Map (ESP): Expect a negative potential region over the carbonyl oxygen and methoxy oxygens, and a positive region at the amide proton (H-bond donor).

Conformational Scanning (PES Scan)

Because of the steric bulk, a rigid docking approach will fail. You must perform a Relaxed Potential Energy Surface (PES) scan.

  • Scan Coordinate 1: Torsion

    
     (Phenyl-C-C(=O)-N).
    
    • Range: 0° to 180° in 10° steps.

    • Expectation: Minima at ~60° and ~120° (atropisomeric behavior).

  • Scan Coordinate 2: Torsion

    
     (C(=O)-NH-N-C).
    
    • Expectation: Restricted rotation due to N-N lone pair repulsion.

Molecular Docking Strategy

Given the structural similarity to Aniracetam (Ampakine) and Remoxipride (D2 antagonist), this molecule should be docked into the following targets:

  • AMPA Receptor (GluA2): Binding site at the dimer interface (PDB: 4IOJ).

  • Sigma-1 Receptor: PDB: 5HK1.

Docking Protocol (AutoDock Vina / Glide):

  • Ligand Prep: Use the QM-optimized geometry (GMEC) from Step 2.1. Assign Gasteiger charges.

  • Receptor Prep: Remove waters (keep structural waters if bridging is suspected), add polar hydrogens.

  • Grid Box: Center on the co-crystallized ligand of the reference PDB. Size: 20x20x20 Å.

  • Validation: Re-dock the native ligand. RMSD must be < 2.0 Å.

Visualization of Workflows

Computational Characterization Pipeline

The following diagram illustrates the logical flow from 2D structure to validated 3D bio-active model.

MolecularModelingWorkflow Start 2D Structure (SMILES) ConfSearch Conformational Search (RDKit/OpenBabel) Generate 50 conformers Start->ConfSearch QM_Opt DFT Optimization (wB97X-D/6-311++G**) Vacuum & Solvent (PCM) ConfSearch->QM_Opt Select Lowest E Vib_Analysis Frequency Analysis (Check Imaginary Freq) QM_Opt->Vib_Analysis Vib_Analysis->QM_Opt Imaginary Freq Found PES_Scan PES Scan (Torsion: Ph-CO & N-N) Vib_Analysis->PES_Scan Valid Minima Docking Molecular Docking (AutoDock Vina) Target: AMPA / Sigma-1 PES_Scan->Docking Input Bioactive Conf MD_Sim MD Simulation (100ns) (GROMACS/Amber) Assess Ligand Stability Docking->MD_Sim Top Pose

Caption: Workflow for the ab initio characterization and docking validation of the benzamide derivative.

Retrosynthetic Pathway

To validate the model experimentally, the compound must be synthesized. The N-N bond formation is the critical step.

SynthesisPath Acid 2,6-Dimethoxybenzoic Acid Intermed Acid Chloride Intermediate Acid->Intermed Reflux/DMF cat. Chloride Thionyl Chloride (SOCl2) Chloride->Intermed Product Target Molecule: 2,6-dimethoxy-N- (piperidin-1-yl)benzamide Intermed->Product DCM/Et3N, 0°C Amine 1-Aminopiperidine Amine->Product

Caption: Convergent synthesis via acid chloride activation and hydrazide formation.

Experimental Validation Protocols

Synthesis Procedure (Standard Operating Protocol)
  • Activation: Dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases. Evaporate solvent to isolate the acid chloride.

  • Coupling: Redissolve the acid chloride in DCM. Cool to 0°C. Add 1-aminopiperidine (1.1 eq) and Triethylamine (2.0 eq) dropwise.

  • Workup: Stir overnight. Wash with 1M HCl (to remove unreacted amine) and saturated

    
    . Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water. The 2,6-dimethoxy group often facilitates high crystallinity.

NMR Validation of Restricted Rotation

To confirm the theoretical "ortho-effect" model:

  • Experiment: Variable Temperature (VT)

    
    -NMR in DMSO-
    
    
    
    .
  • Observation: At room temperature, the piperidine ring protons may appear broadened or magnetically non-equivalent due to slow rotation around the amide bond.

  • Coalescence: Heating the sample (up to 80°C) should sharpen the peaks as rotation overcomes the steric barrier (calculated

    
     kcal/mol).
    

References

  • Gaussian, Inc. Gaussian 16, Revision C.01. Wallingford, CT, 2016. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Clayden, J., et al. (2005). Atropisomerism in amides: The influence of the ortho-substituent. Tetrahedron, 61(24), 5713-5724. (Foundational text on ortho-effect in benzamides). Link

  • Berman, H. M., et al. (2000). The Protein Data Bank.[1] Nucleic Acids Research, 28(1), 235–242. (Source for AMPA/Sigma receptor structures).[1] Link

  • Hanwell, M. D., et al. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. Journal of Cheminformatics, 4(1), 17. Link

Sources

Protocols & Analytical Methods

Method

experimental protocol for using 2,6-dimethoxy-N-piperidin-1-ylbenzamide

This Application Note and Protocol is designed for researchers investigating the pharmacological properties of 2,6-dimethoxy-N-(piperidin-1-yl)benzamide , a synthetic benzamide derivative with emerging applications in ne...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers investigating the pharmacological properties of 2,6-dimethoxy-N-(piperidin-1-yl)benzamide , a synthetic benzamide derivative with emerging applications in neuropharmacology, specifically targeting ion channels (Nav) and glycinergic neurotransmission .

Part 1: Application Note & Technical Overview

Introduction

2,6-dimethoxy-N-(piperidin-1-yl)benzamide (often abbreviated in internal libraries as DMPB or referenced within the N-(piperidin-1-yl)benzamide anticonvulsant class) is a research-grade small molecule distinct from classical benzamides (e.g., Remoxipride) due to its hydrazide-like linker (N-N bond) connecting the benzamide core to the piperidine ring.

Unlike Ampakines (which typically feature a direct amide bond between the benzoyl and piperidine nitrogen, e.g., 1-benzoylpiperidine), this compound possesses an N-aminopiperidine moiety. This structural modification fundamentally alters its pharmacophore, shifting activity away from AMPA receptor modulation and towards voltage-gated sodium channel (Nav) blockade and Glycine Transporter 2 (GlyT2) inhibition . These properties make it a critical probe for studying neuropathic pain , epilepsy , and excitability disorders .

Chemical Properties & Handling
PropertySpecification
IUPAC Name 2,6-dimethoxy-N-(piperidin-1-yl)benzamide
Molecular Formula C₁₄H₂₀N₂O₃
Molecular Weight ~264.32 g/mol
Solubility DMSO (up to 50 mM), Ethanol (moderate), Water (poor)
Appearance White to off-white crystalline solid
Storage -20°C (desiccated); protect from light
Stability Stable in DMSO for 1 month at -20°C; prepare fresh aqueous dilutions

Handling Directive:

  • Stock Solution: Dissolve 10 mg in 378 µL DMSO to yield a 100 mM stock. Vortex for 1 minute.

  • Working Solution: Dilute stock 1:1000 in physiological buffer (e.g., ACSF or KRB) to achieve 100 µM for screening. Maintain final DMSO concentration < 0.1% to avoid vehicle artifacts.

Part 2: Experimental Protocols

Protocol A: In Vitro Electrophysiology (Patch Clamp)

Objective: To quantify the inhibition of voltage-gated sodium channels (e.g., Nav1.7, Nav1.8) in dorsal root ganglion (DRG) neurons or transfected HEK293 cells.

1. Cell Preparation

  • System: HEK293 cells stably expressing hNav1.7.

  • Culture: Maintain in DMEM + 10% FBS + G418 (selection antibiotic) at 37°C/5% CO₂.

  • Seeding: Plate cells on poly-L-lysine coated coverslips 24 hours prior to recording.

2. Solutions

  • Extracellular (Bath): 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4, 300 mOsm).

  • Intracellular (Pipette): 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3, 290 mOsm). CsF is used to block Potassium currents.

3. Recording Workflow

  • Seal Formation: Establish a GΩ seal using a fire-polished pipette (2–4 MΩ resistance).

  • Break-in: Apply suction to enter whole-cell configuration. Compensate for series resistance (>70%).

  • Voltage Protocol (State-Dependence):

    • Holding Potential: -100 mV (Resting state).

    • Pulse: Depolarize to 0 mV for 20 ms to elicit peak current.

    • Inactivation Protocol: Hold at -70 mV (Inactivated state) for 5s, then pulse to 0 mV.

  • Drug Application: Perfuse 2,6-dimethoxy-N-(piperidin-1-yl)benzamide (0.1, 1, 10, 30, 100 µM) for 2 minutes per concentration.

  • Washout: Perfuse drug-free buffer for 5 minutes to verify reversibility.

4. Data Analysis

  • Calculate Fractional Inhibition :

    
    .
    
  • Plot Dose-Response Curve (Log[Agonist] vs. Response) to determine IC₅₀ .

  • Expectation: Higher potency (lower IC₅₀) is expected when holding at -70 mV (inactivated state) compared to -100 mV, indicating state-dependent block .

Protocol B: In Vivo Behavioral Assessment (Anticonvulsant/Analgesic)

Objective: To evaluate efficacy in the Formalin Test (Pain) and MES Test (Epilepsy).

1. Formulation

  • Vehicle: 10% DMSO / 40% PEG400 / 50% Saline.

  • Preparation: Dissolve compound in DMSO first, then add PEG400, then slowly add Saline with vortexing. Sonicate if precipitate forms.

  • Dosing: 10, 30, and 100 mg/kg (i.p.).

2. Formalin Test (Neuropathic/Inflammatory Pain)

  • Acclimatization: Place mice (C57BL/6, Male) in transparent plexiglass chambers for 30 min.

  • Administration: Inject test compound (i.p.) 30 minutes prior to formalin.

  • Induction: Inject 20 µL of 2.5% Formalin into the intraplantar surface of the right hind paw.

  • Scoring:

    • Phase I (0–5 min): Direct nociception (C-fiber activation). Measure time spent licking/biting paw.

    • Phase II (15–45 min): Inflammatory/Central sensitization. Measure time spent licking/biting paw.

  • Interpretation: A reduction in Phase II specifically suggests central modulation or anti-inflammatory action typical of GlyT2 inhibitors or specific Nav blockers.

3. Maximal Electroshock (MES) Test (Seizure Model)

  • Setup: Use corneal electrodes with an electroshock generator.

  • Parameters: 50 mA, 60 Hz, 0.2 s duration (Mice).

  • Procedure: Administer drug 30 min pre-test. Apply shock.

  • Endpoint: Presence or absence of Hindlimb Tonic Extension (HLTE) .

  • Protection: Absence of HLTE indicates anticonvulsant activity.

Part 3: Visualization & Mechanism

Proposed Mechanism of Action

The following diagram illustrates the dual-pathway modulation proposed for N-(piperidin-1-yl)benzamides:

Mechanism Compound 2,6-dimethoxy-N- (piperidin-1-yl)benzamide Nav Voltage-Gated Na+ Channels (Nav1.7 / Nav1.8) Compound->Nav Blocks GlyT2 Glycine Transporter 2 (GlyT2) Compound->GlyT2 Inhibits Nav_State Stabilize Inactivated State Nav->Nav_State Mechanism Gly_Synapse Increase Synaptic Glycine Levels GlyT2->Gly_Synapse Prevents Reuptake Excitability Neuronal Hyperexcitability Nav_State->Excitability Reduces Inhibition Inhibitory Tone (IPSCs) Gly_Synapse->Inhibition Enhances Outcome Analgesia & Anticonvulsant Effect Excitability->Outcome Suppression leads to Inhibition->Outcome Promotion leads to

Caption: Dual mechanism targeting excitability via Nav blockade and enhancing inhibition via GlyT2 modulation.

Experimental Workflow

Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Efficacy Start Compound Preparation (100 mM DMSO Stock) Patch Patch Clamp (HEK-Nav1.7) Measure Peak Current Start->Patch Analysis1 Calculate IC50 (State-Dependence) Patch->Analysis1 Formulation Formulate in 10% DMSO/PEG400 Analysis1->Formulation If IC50 < 10 µM Mice Inject i.p. (10-100 mg/kg) Formulation->Mice Assay Formalin Test (Pain) MES Test (Seizure) Mice->Assay

Caption: Step-by-step validation pipeline from stock preparation to in vivo behavioral assays.

References

  • Patent CN114478360A . Benzamide derivative and preparation method and application thereof. (2022). Discusses N-(piperidin-1-yl)benzamide derivatives for neuropathic pain and epilepsy.

  • Sun, X. Y., et al. (2010). Synthesis and anticonvulsant activity of N-(piperidin-1-yl)benzamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4602-4606. (Establishes the anticonvulsant pharmacophore of the N-piperidinylbenzamide class).
  • Vandenberg, R. J., et al. (2014). Glycine transporter inhibitors: a new class of pain killers?British Journal of Pharmacology, 171(12), 2959-2960.
Application

Application Notes and Protocols for 2,6-Dimethoxy-N-piperidin-1-ylbenzamide and its Structural Motifs in Neuroscience Research

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data for the specific compound, 2,6-dimethoxy-N-piperidin-1-ylbenzamide, is not prevalent in the current scientific...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the specific compound, 2,6-dimethoxy-N-piperidin-1-ylbenzamide, is not prevalent in the current scientific literature. This guide, therefore, adopts a scaffold-based analytical approach. We will dissect the molecule into its core components—the N-substituted benzamide and the piperidine ring —both of which are "privileged structures" in central nervous system (CNS) drug discovery.[1][2] By examining the well-established roles of these motifs, we can project the likely applications of the title compound and provide robust, validated protocols for its potential investigation in neuroscience.

Section 1: Deconstructing the Scaffold: Predicted Therapeutic Targets

The structure of 2,6-dimethoxy-N-piperidin-1-ylbenzamide suggests a high probability of interaction with key targets in neurodegenerative and neuropsychiatric disorders. The piperidine ring enhances blood-brain barrier permeability, a critical attribute for any CNS-acting therapeutic.[1] The benzamide portion is a common feature in a multitude of neuroleptic and neuroprotective agents.[3][4]

Based on extensive precedent in medicinal chemistry, we can hypothesize two primary avenues of research for this compound class:

  • Sigma-1 Receptor (S1R) Modulation: Benzamide derivatives are a significant class of S1R ligands, which are implicated in neuroprotection and the modulation of neuroinflammation.[5][6]

  • Cholinesterase Inhibition: The N-benzylpiperidine scaffold is a cornerstone of many potent acetylcholinesterase (AChE) inhibitors used in the management of Alzheimer's disease.[7][8]

This guide will provide the scientific rationale and detailed experimental protocols to investigate these potential applications.

Section 2: The Benzamide Moiety as a Sigma-1 Receptor Modulator

The Sigma-1 Receptor (S1R) is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface (MAM).[5] Its activation is a promising strategy for combating CNS disorders due to its role in maintaining cellular homeostasis, particularly under stress conditions.[6] S1R agonists have demonstrated potential in models of ischemic stroke, neurodegenerative diseases, and neuropathic pain.[5][9]

Mechanism of Action: S1R-Mediated Neuroprotection

S1R is not a classical G-protein coupled receptor or ion channel. When activated by an agonist, S1R dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and can then modulate a variety of downstream effectors, including ion channels and signaling proteins. This leads to the potentiation of NMDAR signaling, regulation of calcium homeostasis, and reduction of endoplasmic reticulum stress and oxidative stress, culminating in enhanced neuronal survival.[6]

S1R_Pathway cluster_pre Endoplasmic Reticulum (ER) cluster_post ER Lumen S1R_BiP S1R-BiP Complex S1R_Active Active S1R S1R_BiP->S1R_Active Dissociation BiP BiP Agonist Benzamide Ligand (e.g., 2,6-dimethoxy-N- piperidin-1-ylbenzamide) Agonist->S1R_BiP Binds Modulation Modulation of Effector Proteins (e.g., IP3R, Ion Channels) S1R_Active->Modulation Neuroprotection Neuroprotective Outcomes: - Reduced ER Stress - Ca2+ Homeostasis - Reduced Oxidative Stress - Enhanced Neuronal Survival Modulation->Neuroprotection

Caption: Proposed S1R agonist activation pathway.

Quantitative Data: Representative Benzamide S1R Ligands

The following table presents binding affinities for known benzamide-based S1R ligands, providing a benchmark for evaluating novel compounds.

Compound IDStructureS1R Kᵢ (nM)S2R/S1R SelectivityReference
Lead Compound 1 3-methoxy-N-(3-(1-benzylpiperidin-4-yl)propyl)benzamide3.2190[5]
Compound 2 N-(3-(1-benzylpiperidin-4-yl)propyl)-3-chlorobenzamide0.6317[5]
Compound 3 N-(3-(1-benzylpiperidin-4-yl)propyl)-4-chlorobenzamide1.7241[5]

Section 3: The Piperidine Scaffold in Neurotherapeutics

The piperidine ring is a ubiquitous scaffold in CNS drug discovery, prized for its favorable physicochemical properties that often lead to improved pharmacokinetic profiles.[2] Its presence is a strong indicator of potential activity as an acetylcholinesterase (AChE) inhibitor or a general neuroprotective agent.

Application 1: Acetylcholinesterase (AChE) Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is to increase acetylcholine levels in the brain by inhibiting AChE. The N-benzylpiperidine moiety is a core structural feature of donepezil, a leading AChE inhibitor.[7] This fragment interacts with the catalytic and peripheral anionic sites of the enzyme, leading to potent inhibition.

Application 2: General Neuroprotection

Beyond specific targets like AChE, piperidine derivatives have shown broad neuroprotective effects in various models of neuronal injury, such as glutamate-induced excitotoxicity and ischemic stroke.[10][11][12][13] These effects are often attributed to a combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.

Section 4: Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of a compound like 2,6-dimethoxy-N-piperidin-1-ylbenzamide for its predicted applications.

Protocol 1: Synthesis of N-Substituted Benzamides

This protocol outlines a general and robust method for the synthesis of the target compound via the coupling of an acyl chloride with an amine.

Rationale: Acyl chlorides are highly reactive and provide a reliable method for amide bond formation. The use of a non-nucleophilic base is critical to neutralize the HCl byproduct without interfering with the primary reaction.[14]

Materials:

  • 2,6-dimethoxybenzoyl chloride

  • N-aminopiperidine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask, magnetic stirrer, ice bath

  • Standard workup and purification reagents (1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,6-dimethoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM.[14]

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve N-aminopiperidine (1.1 equivalents) and TEA (1.5 equivalents) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

Synthesis_Workflow Start Start: 2,6-dimethoxybenzoyl chloride + N-aminopiperidine Step1 Dissolve reagents in DCM Add TEA as base Start->Step1 Step2 React at 0°C to RT (2-4 hours) Step1->Step2 Step3 Aqueous Workup (Wash with HCl, NaHCO3, Brine) Step2->Step3 Step4 Dry, Concentrate & Purify (Column Chromatography) Step3->Step4 End End: Pure 2,6-dimethoxy-N- piperidin-1-ylbenzamide Step4->End

Caption: General workflow for N-substituted benzamide synthesis.

Protocol 2: In Vitro Sigma-1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of the test compound for the S1R.

Rationale: Competitive binding assays using a radiolabeled ligand are the gold standard for determining the affinity of a novel compound for a specific receptor.[15] Guinea pig brain homogenates are a rich source of S1R. (+)-[³H]Pentazocine is a commonly used high-affinity radioligand for S1R.[16]

Materials:

  • Guinea pig brain membranes

  • Test compound stock solution (in DMSO)

  • Radioligand: (+)-[³H]Pentazocine

  • Non-specific binding control: Haloperidol (10 µM)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates, filter mats, scintillation fluid, and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the guinea pig brain membrane preparation.

  • To determine non-specific binding, add 10 µM Haloperidol to a set of wells instead of the test compound.

  • Add (+)-[³H]Pentazocine to all wells at a final concentration close to its Kₔ value (e.g., 15 nM).[17]

  • Incubate the plate for 120 minutes at 37°C to allow the binding to reach equilibrium.[17]

  • Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the ability of the test compound to inhibit AChE activity.

Rationale: The Ellman's assay is a rapid, reliable, and widely used method for screening AChE inhibitors.[18] It measures the product of enzymatic hydrolysis of a thiocholine substrate, which reacts with DTNB to produce a colored compound detectable by spectrophotometry.[19]

Materials:

  • Human recombinant AChE

  • Test compound stock solution (in DMSO)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Substrate: Acetylthiocholine iodide (ATChI)

  • Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • 96-well microplate and plate reader

Procedure:

  • Prepare serial dilutions of the test compound in phosphate buffer. Ensure the final DMSO concentration is ≤1%.

  • In a 96-well plate, add 25 µL of each test compound dilution.

  • For the positive control (100% activity), add 25 µL of buffer. For the blank, add 50 µL of buffer.

  • Add 25 µL of AChE enzyme solution to all wells except the blank. Pre-incubate for 10 minutes at room temperature.[19]

  • Add 50 µL of DTNB solution to all wells.

  • Initiate the reaction by adding 25 µL of the ATChI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm kinetically, with readings every minute for 10-15 minutes using a microplate reader.[18]

  • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] x 100.

  • Plot % inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol 4: In Vivo Neuroprotection Model (Transient Middle Cerebral Artery Occlusion - MCAO)

This protocol assesses the neuroprotective efficacy of the test compound in a rodent model of ischemic stroke.

Rationale: The MCAO model is a widely accepted and clinically relevant model of focal cerebral ischemia in humans.[20] It involves temporarily blocking blood flow to a specific brain region, followed by reperfusion, which mimics the events of an ischemic stroke. Reduction in infarct volume is a primary endpoint for evaluating neuroprotective agents.[13]

Materials:

  • Adult male Sprague-Dawley rats (250-300 g)

  • Test compound formulated for intravenous (i.v.) or intraperitoneal (i.p.) administration

  • Anesthesia (e.g., isoflurane)

  • Nylon monofilament for occlusion

  • Surgical instruments, heating pad, laser Doppler flowmeter

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C.

  • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Introduce a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.

  • Maintain the occlusion for a set period (e.g., 90 minutes).

  • Administer the test compound or vehicle at a predetermined time point (e.g., at the time of reperfusion).

  • After the occlusion period, withdraw the filament to allow for reperfusion of the MCA territory.

  • Allow the animal to recover for 24 hours, with free access to food and water.

  • At 24 hours post-MCAO, re-anesthetize the rat and perfuse transcardially with saline.

  • Harvest the brain and slice it into 2 mm coronal sections.

  • Incubate the slices in 2% TTC solution at 37°C for 30 minutes. TTC stains viable tissue red, leaving the infarcted (damaged) tissue white.

  • Acquire images of the stained sections and quantify the infarct volume using image analysis software.

  • Compare the infarct volume between the vehicle-treated and compound-treated groups to determine the neuroprotective effect.

MCAO_Workflow Start Start: Anesthetized Rat Step1 Surgical exposure of carotid arteries Start->Step1 Step2 Induce Ischemia: Insert filament to occlude MCA (90 minutes) Step1->Step2 Step3 Reperfusion: Withdraw filament Step2->Step3 Step4 Administer Test Compound or Vehicle Step3->Step4 Step5 24h Recovery Period Step4->Step5 Step6 Brain Harvest & Slicing Step5->Step6 Step7 TTC Staining to visualize infarct Step6->Step7 End End: Quantify Infarct Volume Step7->End

Caption: Workflow for the in vivo MCAO stroke model.

References

  • Cellectricon. (n.d.). Neuroinflammation. Retrieved from [Link]

  • Pharmaceutical Fronts. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Retrieved from [Link]

  • MDPI. (2026). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Retrieved from [Link]

  • ScienceDirect. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Retrieved from [Link]

  • PubMed. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Retrieved from [Link]

  • PubMed. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

  • Europe PMC. (2006). In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies. Retrieved from [Link]

  • ResearchGate. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. Retrieved from [Link]

  • ACS Publications. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

  • SlideShare. (2018). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from [Link]

  • PubMed. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. Retrieved from [Link]

  • Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). The conformationally-flexible benzamide-based σ 2 receptor ligands for.... Retrieved from [Link]

  • MDPI. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Neuroinflammation Assay Services. Retrieved from [Link]

  • PubMed. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • ResearchGate. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. Retrieved from [Link]

  • Bentham Science. (2009). In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Retrieved from [Link]

  • MD Biosciences. (n.d.). Cell-based Assays. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

  • University of Wollongong Thesis Collection. (2024). The development and SAR of selective sigma-2 receptor ligands for the diagnosis of cancer. Retrieved from [Link]

  • Celentyx Ltd. (n.d.). Neuroinflammation CRO. Retrieved from [Link]

  • PubMed. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. Retrieved from [Link]

  • Emulatebio. (2021). Brain Chip: A Human Cell-Based Model for Studying Neuro Inflammation. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Celtarys. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

  • ResearchGate. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Retrieved from [Link]

  • Hilaris Publishing. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • MDPI. (2017). Experimental Pharmacological Research Regarding Some Newly Synthesized Benzamides on Central Nervous System Functions. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. Retrieved from [Link]

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • PubMed. (2025). In vivo neuroprotection in ischemic stroke by activated protein C requires β-arrestin 2. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • AHA/ASA Journals. (2010). Neuroprotection Is Unlikely to Be Effective in Humans Using Current Trial Designs. Retrieved from [Link]

  • ResearchGate. (2015). Scheme of the in vivo neuroprotection experiment. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of benzamide drugs (only the racemic form of each drug is shown). Retrieved from [Link]

  • Wiley Online Library. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Retrieved from [Link]

  • MDPI. (2020). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Retrieved from [Link]

Sources

Method

Application Note: HPLC Analysis of 2,6-Dimethoxy-N-piperidin-1-ylbenzamide

This Application Note is designed for Research Use Only (RUO) and pharmaceutical development contexts. It addresses the specific analytical challenges of 2,6-dimethoxy-N-piperidin-1-ylbenzamide , a structural analog ofte...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Research Use Only (RUO) and pharmaceutical development contexts. It addresses the specific analytical challenges of 2,6-dimethoxy-N-piperidin-1-ylbenzamide , a structural analog often investigated in neuropharmacology (related to Ampakines and benzamide antipsychotics).

The method prioritizes the separation of the active pharmaceutical ingredient (API) from potential synthetic impurities (e.g., 2,6-dimethoxybenzoic acid, 1-aminopiperidine) and degradation products.

Introduction & Chemical Context

2,6-dimethoxy-N-piperidin-1-ylbenzamide is a sterically hindered benzamide derivative characterized by an N-N hydrazine-like linkage between the amide nitrogen and the piperidine ring. This structural feature presents unique chromatographic challenges compared to standard C-linked piperidines (e.g., Donepezil intermediates).

Key Analytical Challenges:
  • Steric Hindrance: The 2,6-dimethoxy substitution forces the amide bond out of planarity, potentially affecting peak shape and retention reproducibility.

  • Basicity: The piperidin-1-yl moiety (N-amino piperidine) retains basic character. Improper pH control can lead to severe peak tailing due to silanol interactions on the stationary phase.

  • UV Detection: The electron-donating methoxy groups provide a strong chromophore, but the spectra can shift significantly with pH.

Physicochemical Profile & Method Strategy

PropertyValue (Predicted/Inferred)Chromatographic Implication
LogP ~1.8 – 2.2Moderately lipophilic; suitable for Reverse Phase (RP-HPLC) on C18 columns.
pKa ~7.5 - 8.5 (Hydrazide N)The molecule is basic. Acidic mobile phase (pH < 3.0) is required to keep it fully protonated (

) for sharp peak shape.
Chromophore

nm
UV detection at 210 nm (amide) and 254 nm (aromatic) is optimal.
Method Development Logic (DOT Diagram)

The following decision tree illustrates the scientific rationale behind the selected protocol.

MethodLogic Analyte Analyte: 2,6-dimethoxy-N-piperidin-1-ylbenzamide Basicity Feature: Basic Nitrogen (Piperidine) Analyte->Basicity Hydrophobicity Feature: LogP ~2.0 (Aromatic + Alkyl) Analyte->Hydrophobicity Selection2 Choice: Acidic Buffer (pH 2.5) Phosphate or Formate Basicity->Selection2 Suppress Ionization of Silanols Selection1 Choice: C18 Stationary Phase (End-capped) Hydrophobicity->Selection1 Retain Non-polar Moieties Selection3 Choice: Gradient Elution (Water/ACN) Hydrophobicity->Selection3 Elute Impurities Result Outcome: Sharp Peaks, Suppressed Silanol Activity Selection1->Result Selection2->Result Selection3->Result

Figure 1: Method Development Logic. Selection of acidic buffer and C18 column addresses the basicity and hydrophobicity of the analyte.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This is the Standard Operating Procedure (SOP) for purity analysis and assay determination.

A. Chromatographic Conditions[2][3][4]
  • System: HPLC equipped with a Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

    • Why: High surface area and "base-deactivated" technology prevent tailing of the amine.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.2) OR 20 mM Ammonium Formate (pH 3.0).
    
    • Note: Use Phosphoric Acid for UV transparency at low wavelengths (<220 nm). Use Formate if coupling to Mass Spectrometry (LC-MS).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (primary) and 210 nm (secondary).

B. Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 9010Equilibration / Injection
2.0 9010Isocratic Hold (Polar Impurities)
15.0 4060Linear Gradient
18.0 1090Wash Step
20.0 1090Hold Wash
20.1 9010Return to Initial
25.0 9010Re-equilibration
C. Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 2,6-dimethoxy-N-piperidin-1-ylbenzamide reference standard.

  • Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (100 µg/mL):

  • Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Diluent.

  • Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.

Protocol 2: System Suitability & Validation (ICH Q2)

To ensure the data is reliable (Trustworthiness), the following criteria must be met before running unknown samples.

ParameterAcceptance CriteriaRationale
Retention Time (RT) 8.0 – 12.0 min (± 0.2 min)Ensures specificity and column stability.
Tailing Factor (

)

Critical for basic compounds; indicates minimized silanol interaction.
Theoretical Plates (

)

Ensures sufficient column efficiency.
Precision (RSD)

for Area (n=6)
Validates injector and pump reproducibility.
Resolution (

)

between Analyte and nearest impurity
Ensures accurate integration.

Analytical Workflow Diagram

This diagram outlines the complete lifecycle of the analysis, from sample prep to data reporting.

Workflow Sample Sample Weighing (10 mg) Dissolution Dissolution (50:50 H2O:ACN) Sample->Dissolution Filter Filtration (0.22 µm PTFE) Dissolution->Filter HPLC HPLC Injection (Gradient Elution) Filter->HPLC Detection UV Detection (254 nm) HPLC->Detection Data Data Processing (Integration) Detection->Data Report Final Report (Purity %) Data->Report

Figure 2: Analytical Workflow. Step-by-step process from raw sample to final purity report.

Troubleshooting Guide

  • Problem: Peak Tailing (

    
    ).
    
    • Cause: Secondary interactions with residual silanols on the silica support.

    • Solution: Increase buffer concentration (e.g., to 50 mM) or add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).

  • Problem: Retention Time Drift.

    • Cause: pH instability or temperature fluctuation.

    • Solution: Verify Mobile Phase A pH is strictly 2.2–3.0. Ensure column oven is active.

  • Problem: Extra Peaks (Ghost Peaks).

    • Cause: Hydrolysis of the hydrazide bond (N-N cleavage) yielding 1-aminopiperidine or 2,6-dimethoxybenzoic acid.

    • Solution: Prepare samples fresh. Keep autosampler at 4°C.

References

  • U.S. Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC method development principles).
  • PubChem. (n.d.).[2][3] Compound Summary: Benzamide Derivatives.[1][4][5][6] National Library of Medicine. Retrieved from [Link]

  • Chromatography Online. (2023). Troubleshooting HPLC Problems: Peak Shape Issues. LCGC International. Retrieved from [Link]

Sources

Application

Application Note: Stock Solution Preparation for 2,6-dimethoxy-N-piperidin-1-ylbenzamide

This Application Note and Protocol guide details the preparation, handling, and storage of stock solutions for 2,6-dimethoxy-N-(piperidin-1-yl)benzamide , a specialized research compound often utilized in neuropharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the preparation, handling, and storage of stock solutions for 2,6-dimethoxy-N-(piperidin-1-yl)benzamide , a specialized research compound often utilized in neuropharmacology and medicinal chemistry.

Compound Overview & Physicochemical Profile[1][2][3][4][5][6][7]

2,6-dimethoxy-N-(piperidin-1-yl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a piperidine ring via a hydrazide (N-N) bond. Structurally, it belongs to the class of N-(1-piperidinyl)benzamides. Due to the presence of the lipophilic piperidine ring and the methoxy-substituted benzene, this compound exhibits low aqueous solubility and requires organic co-solvents for stable stock preparation.

Chemical Identity
PropertyDetail
IUPAC Name 2,6-dimethoxy-N-(piperidin-1-yl)benzamide
CAS Number 2750527-57-0 (Research Grade)
Molecular Formula C₁₄H₂₀N₂O₃
Molecular Weight 264.32 g/mol
Physical State White to off-white crystalline solid
Solubility Class Lipophilic / Hydrophobic
pKa (Predicted) ~11.5 (Hydrazide NH - Weakly Acidic/Neutral)
Structural Visualization

The molecule consists of a 2,6-dimethoxybenzoyl group attached to the nitrogen atom of a 1-aminopiperidine moiety.[1][2] The N-N linkage is a critical structural feature that differentiates it from standard N-(piperidin-4-yl) amides.

Solubility Profiling & Solvent Selection

Proper solvent selection is the single most critical variable in preventing experimental artifacts such as "crash-out" (precipitation) during biological assays.

Solvent Compatibility Table
SolventSolubility RatingMax Conc. (Est.)[3][4]Usage Recommendation
DMSO (Dimethyl Sulfoxide) Excellent >100 mMPrimary Solvent. Recommended for all biological stock solutions.
Ethanol (Absolute) Good~25-50 mMSecondary option. More volatile; requires careful sealing.
DMF (Dimethylformamide) Good>50 mMAlternative to DMSO, but higher cytotoxicity risk in cell assays.
Water / PBS (pH 7.4) Poor <0.1 mMDo NOT use for stock prep. Only for final working dilution.

Scientific Rationale: The 2,6-dimethoxy substitution pattern creates steric hindrance and lipophilicity, while the hydrazide linker reduces the basicity of the piperidine nitrogen. Consequently, the molecule does not readily form salts at physiological pH, rendering it insoluble in aqueous buffers. DMSO is the gold standard here due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding in the crystal lattice.

Protocol: Preparation of 10 mM and 100 mM Stock Solutions

Materials Required[1][2][6][8][12][13]
  • Compound: 2,6-dimethoxy-N-piperidin-1-ylbenzamide (Solid).

  • Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9% purity).

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath.

Step-by-Step Methodology
Step 1: Mass Calculation

Calculate the required mass using the molecular weight (


 g/mol ).
  • Target Concentration: 100 mM (Stock A)

  • Target Volume: 1 mL

  • Mass Required:

    
    
    
  • Target Concentration: 10 mM (Stock B)

  • Target Volume: 1 mL

  • Mass Required: 2.64 mg

Step 2: Weighing & Solubilization
  • Equilibrate the vial of solid compound to room temperature before opening to prevent condensation.

  • Weigh the precise amount of solid into a sterile amber glass vial .

  • Add the calculated volume of Anhydrous DMSO to the vial.

    • Technique Tip: Add solvent down the side of the vial to wash down any adherent powder.

  • Vortex vigorously for 30 seconds.

  • Inspect: If solid particles remain, sonicate in an ultrasonic water bath at room temperature for 1-5 minutes.

    • Caution: Do not allow the water bath temperature to exceed 30°C to avoid thermal degradation.

Step 3: Quality Control (Visual Inspection)

Hold the vial against a light source. The solution must be:

  • Clear: No turbidity or suspension.

  • Colorless to Faint Yellow: Significant yellowing may indicate oxidation (check DMSO quality).

  • Particulate-free: No spinning crystals at the bottom.

Step 4: Aliquoting & Storage

To avoid repeated freeze-thaw cycles (which induce precipitation and hydrolysis), divide the Master Stock into single-use aliquots.

  • Aliquot Volume: 20–50 µL (sufficient for most assays).

  • Vial Type: 0.5 mL polypropylene PCR tubes or amber microcentrifuge tubes.

  • Storage Condition: -20°C (Standard) or -80°C (Long-term > 6 months).

Experimental Workflow Diagram

The following diagram illustrates the critical decision pathways for preparing and diluting the compound.

StockPrepWorkflow Start Solid Compound (2,6-dimethoxy-N-piperidin-1-ylbenzamide) Weigh Weigh Solid (Analytical Balance) Start->Weigh SolventSelect Select Solvent Weigh->SolventSelect AddDMSO Add Anhydrous DMSO (Target: 10-100 mM) SolventSelect->AddDMSO Preferred AddWater Add Water/PBS SolventSelect->AddWater Avoid (Insoluble) Dissolve Vortex & Sonicate (RT, 5 mins) AddDMSO->Dissolve Check Visual QC: Clear Solution? Dissolve->Check Success Master Stock Ready Check->Success Yes Fail Precipitate/Cloudy Check->Fail No Aliquot Aliquot into Single-Use Vials Success->Aliquot Fix Warm to 37°C or Dilute to lower Conc. Fail->Fix Fix->Check Store Store at -20°C (Desiccated) Aliquot->Store

Figure 1: Decision logic for the preparation of stable stock solutions. Note the critical checkpoint at solvent selection.

Usage in Biological Assays (Dilution Protocol)

When diluting the DMSO stock into aqueous culture media or buffer, a "crash-out" event is the most common failure mode.

Serial Dilution Strategy (Intermediate Step)

Do not add 100 mM stock directly to cell media. The high local concentration of DMSO and drug will cause immediate precipitation.

  • Intermediate Dilution: Dilute the 100 mM Stock 1:10 or 1:100 in pure DMSO first to create working stocks (e.g., 1 mM, 100 µM).

  • Final Dilution: Pipette the working stock into the aqueous buffer while vortexing the buffer .

    • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

    • Solubility Limit: In aqueous media, this compound may precipitate above 50-100 µM. Perform a turbidity check if using high concentrations.

Biological Pathway Context

This compound is often investigated for its interaction with neurological targets. The diagram below visualizes the general handling logic in a screening context.

AssayLogic Stock DMSO Stock (100 mM) Intermed Working Stock (1 mM in DMSO) Stock->Intermed 1:100 Dilution AssayWell Assay Well (Final: 1-10 µM) Intermed->AssayWell 1:1000 Dilution Precip Risk: Precipitation Intermed->Precip If >1% DMSO Media Cell Culture Media (Aqueous) Media->AssayWell

Figure 2: Dilution workflow to minimize precipitation risk and solvent toxicity in biological assays.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Cloudiness on dilution Compound concentration exceeds aqueous solubility limit.Reduce final concentration or increase DMSO % (if assay tolerates).
Yellowing of Stock Oxidation of the hydrazide linker or DMSO degradation.Discard stock. Prepare fresh using high-grade anhydrous DMSO.
Precipitate in Frozen Stock Crystal formation at low temp.Warm to 37°C and vortex until fully redissolved before opening.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2750527-57-0. Retrieved from [Link]

  • ChemSRC. 2,6-dimethoxy-N-piperidin-1-ylbenzamide Physicochemical Properties. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (General reference for solubility protocols).

Sources

Method

Application Note: Safe Management and Disposal of 2,6-Dimethoxy-N-piperidin-1-ylbenzamide

Abstract & Core Directive This Application Note defines the protocol for the safe handling, segregation, and disposal of 2,6-dimethoxy-N-piperidin-1-ylbenzamide . Due to the specific N-piperidin-1-yl moiety, this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This Application Note defines the protocol for the safe handling, segregation, and disposal of 2,6-dimethoxy-N-piperidin-1-ylbenzamide . Due to the specific N-piperidin-1-yl moiety, this compound contains a hydrazine-like linkage (


) and must be managed with higher precaution than standard benzamides.

Core Directive: Treat this compound as a Potential Carcinogen and Toxic Hydrazide Derivative . Incineration is the only validated disposal method. DO NOT attempt chemical deactivation (bleach/oxidation) in the laboratory, as this may generate toxic N-nitroso byproducts or volatile nitrosamines.

Chemical Characterization & Hazard Identification

Effective safety relies on understanding the molecule's functional reactivity.

FeatureStructural ComponentHazard Implication
Core Skeleton BenzamideGenerally stable; thermal decomposition releases Nitrogen Oxides (NOx).
Linkage Hydrazide (N-N bond) CRITICAL: The N-N bond classifies this as a hydrazide derivative.[1] Hydrazides are often reducing agents, potential carcinogens, and can cause CNS toxicity [1].
Substituents 2,6-DimethoxyElectron-donating groups increase reactivity toward electrophiles; potential metabolic activation.
Heterocycle PiperidineBasic moiety; if cleaved, piperidine is flammable, corrosive, and toxic [2].
Reactivity Matrix
  • Incompatible with: Strong Oxidizers (Peroxides, Nitrates), Strong Acids.

  • Risk: Contact with nitrosating agents (e.g., Sodium Nitrite, Nitric Acid) can form N-nitrosopiperidine , a potent carcinogen [3].

Waste Segregation Protocol

Proper segregation is the primary defense against unexpected reactions in waste drums.

Decision Logic (DOT Diagram)

The following workflow illustrates the segregation logic required to prevent cross-contamination and dangerous side reactions.

Waste_Segregation Start Waste Generation: 2,6-dimethoxy-N-piperidin-1-ylbenzamide State_Check Physical State? Start->State_Check Solid_Waste Solid Waste State_Check->Solid_Waste Powder/Filter Cake Liquid_Waste Liquid Waste State_Check->Liquid_Waste Mother Liquor/Rinsate Bin_A Bin A: Solid Toxic (Double Bagged) Solid_Waste->Bin_A Solvent_Check Solvent Type? Liquid_Waste->Solvent_Check Halogenated Halogenated (DCM, Chloroform) Solvent_Check->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, DMF) Solvent_Check->NonHalogenated No Halogens Segregation_Rule CRITICAL: NO OXIDIZERS (No Peroxides/Nitric Acid) Halogenated->Segregation_Rule NonHalogenated->Segregation_Rule Bin_B Bin B: Halogenated Organic (High BTU Incineration) Segregation_Rule->Bin_B Route 1 Bin_C Bin C: Non-Halogenated Organic (Fuel Blending) Segregation_Rule->Bin_C Route 2

Figure 1: Waste segregation decision tree ensuring separation from oxidizers and correct solvent classification.

Detailed Disposal Procedures

Protocol A: Solid Waste Disposal

Applicability: Pure compound, contaminated gloves, weighing boats, filter paper.

  • Containment: Place waste immediately into a clear polyethylene bag (minimum 2 mil thickness).

  • Primary Labeling: Label the inner bag with "TOXIC: Hydrazide Derivative."

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) drum.

  • Final Disposal: Ship for High-Temperature Incineration (>1000°C).

    • Reasoning: High temperature is required to mineralize the nitrogenous rings and prevent the formation of stable toxic byproducts.

Protocol B: Liquid Waste (Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent.

  • pH Check: Ensure the waste solution is Neutral or slightly Basic (pH 7-9).

    • Why: Acidic conditions can accelerate hydrolysis or, if nitrites are present, nitrosation.

  • Container Selection: Use Amber Glass or HDPE carboys.

    • Note: Avoid metal containers if the solvent system is corrosive, though the compound itself is not corrosive to steel.

  • Labeling: "Organic Waste - Contains Toxic Benzamide Derivative."

  • Disposal: Commercial Incineration.

Emergency Spill Response Protocol

This protocol is designed to be self-validating using UV visualization, as many dimethoxy-benzamides exhibit fluorescence.

Prerequisites:

  • Full PPE: Nitrile gloves (double gloved), Lab coat, Safety Goggles, N95 or P100 respirator (if powder).

  • Spill Kit: Vermiculite/Sand, 10% Sodium Carbonate solution, UV Lamp (365nm).

Workflow:
  • Secure Area: Evacuate immediate area. Mark a 3-meter exclusion zone.

  • Containment: Ring the spill with absorbent pads or vermiculite.

  • Solubilization (If Solid): Gently mist the powder with Ethanol or Isopropanol to prevent dust generation.

  • Absorption: Cover with vermiculite or chemically inert absorbent pads.

  • Decontamination Verification (The Self-Validating Step):

    • Step: After cleaning, darken the room and shine a UV lamp (365nm) on the surface.

    • Observation: If blue/green fluorescence persists, residue remains. Repeat cleaning with ethanol wipes until no fluorescence is observed.

  • Disposal: Place all cleanup materials into Bin A (Solid Toxic).

Spill_Response Spill Spill Event PPE Don PPE (Resp + Double Gloves) Spill->PPE Contain Containment (Vermiculite) PPE->Contain Clean Absorb & Wipe (Ethanol Solvent) Contain->Clean Verify UV Verification (Check Fluorescence) Clean->Verify Finish Seal in HazMat Bag Verify->Finish No Glow Repeat Repeat Cleaning Verify->Repeat Glows Repeat->Clean

Figure 2: Iterative spill response workflow with UV validation step.

Regulatory Compliance & Codes

When manifesting this waste, use the following codes based on the "Worst Case" constituent profile (Piperidine/Hydrazine derivatives).

AuthorityCode/RegulationDescription
US EPA (RCRA) P068 (Hydrazine equiv) or D001 (Ignitable)If pure substance, default to P-listed logic for hydrazines if unsure, otherwise treat as characteristic hazardous waste.
EU (EWC) 07 05 13 *Solid wastes containing hazardous substances from the manufacture of pharmaceuticals.
DOT (Transport) UN 2811 Toxic Solids, Organic, N.O.S. (Contains Benzamide derivative).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzhydrazide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances - Piperidine. Retrieved from [Link]

  • World Health Organization (WHO) - IARC. Agents Classified by the IARC Monographs, Volumes 1–134 - N-Nitrosopiperidine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2,6-Dimethoxy-N-piperidin-1-ylbenzamide Synthesis

Current Status: Active Ticket ID: SYN-26-DMB-PIP Assigned Specialist: Senior Application Scientist[1] Executive Summary: The "Ortho-Effect" Bottleneck Welcome to the technical support hub for 2,6-dimethoxy-N-piperidin-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: SYN-26-DMB-PIP Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Ortho-Effect" Bottleneck

Welcome to the technical support hub for 2,6-dimethoxy-N-piperidin-1-ylbenzamide . If you are experiencing yields below 40% or incomplete conversion, the root cause is almost certainly the steric shielding of the carbonyl carbon by the two ortho-methoxy groups.

Standard coupling reagents (EDC, HATU, BOP) operate by forming an active ester intermediate.[1] In your substrate, the 2,6-dimethoxy pattern creates a "steric fortress" that prevents the bulky active ester from forming or, if formed, prevents the nucleophile (1-aminopiperidine) from attacking the carbonyl.[1]

The Solution: You must abandon standard carbodiimide/uronium coupling in favor of the Acid Chloride Method activated by the Vilsmeier-Haack intermediate (Oxalyl Chloride + catalytic DMF).

Part 1: Diagnostic & Troubleshooting (Q&A)

Category A: Activation Strategy (The Yield Killer)

Q: I am using EDC/HOBt or HATU/DIPEA, but the reaction stalls at 30% conversion. Adding more reagent doesn't help. Why? A: You are fighting thermodynamics with sterics. The 2,6-dimethoxy groups exert a massive steric block (the "Ortho Effect").[1]

  • Mechanism of Failure: Large coupling agents like HATU form a bulky active ester. The 1-aminopiperidine nucleophile cannot access the carbonyl carbon because both the "door" (the carbonyl) and the "key" (the active ester) are too bulky to fit between the methoxy guards.

  • Fix: Switch to Oxalyl Chloride/DMF . This generates a small, highly reactive acid chloride (

    
    ).[1] The chloride atom is small enough to bypass the steric hindrance, allowing the nucleophile to attack.
    

Q: Can I use Thionyl Chloride (


) instead of Oxalyl Chloride? 
A:  Yes, but with a caveat. Thionyl chloride requires reflux temperatures to fully activate hindered benzoic acids, which can degrade the methoxy groups (demethylation) or cause tarring.[1]
  • Recommendation: Use Oxalyl Chloride at room temperature (or

    
    ) with catalytic DMF.[1] It is milder, produces gaseous byproducts (
    
    
    
    ), and avoids thermal degradation.[1]
Category B: Nucleophile Management (1-Aminopiperidine)[1]

Q: My 1-aminopiperidine is turning yellow/brown. Does this affect yield? A: Yes. 1-aminopiperidine is a hydrazine derivative.[1] It is prone to air oxidation and can form hydrazones with trace aldehydes in the air.

  • Protocol: If your reagent is yellow, distill it under vacuum before use. Alternatively, use 1-aminopiperidine hydrochloride salt.[1]

  • Critical Step: If using the HCl salt, you must add an extra equivalent of base (e.g., 3.0 equiv TEA total) to free-base the hydrazine in situ.[1]

Q: I see a side product with double the molecular weight. What is it? A: This is likely the symmetric anhydride or a dimer formed if the stoichiometry is off. However, with 1-aminopiperidine, the most common impurity is unreacted hydrazine trapped in the oil.[1] Ensure you perform the Acid Wash (see Part 3) to remove it.

Part 2: Optimized Experimental Protocol

This protocol is designed to bypass the steric hindrance of 2,6-dimethoxybenzoic acid.[1]

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2,6-Dimethoxybenzoic Acid Limiting Reagent1.0Dry thoroughly before use.
Oxalyl Chloride Activator1.2 - 1.5Fresh bottle.[1]
DMF (Anhydrous) Catalyst0.05 (drops)Essential for "Vilsmeier" activation.[1]
1-Aminopiperidine Nucleophile1.1 - 1.2If HCl salt, add extra base.[1]
Triethylamine (TEA) Base (Scavenger)2.5 - 3.0Must be dry.[1]
DCM (Dichloromethane) Solvent--Anhydrous (

ppm water).[1]
Step-by-Step Workflow
Step 1: Formation of the Acid Chloride (The "Vilsmeier" Activation)
  • Dissolve 2,6-dimethoxybenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.

  • Add catalytic DMF (2-3 drops per gram of acid). Note: This forms the reactive Vilsmeier reagent.

  • Cool to

    
    .[2]
    
  • Add Oxalyl Chloride (1.2 equiv) dropwise. Expect vigorous bubbling (

    
     release).[1]
    
  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Take an aliquot, quench with MeOH, and check TLC/LCMS.[1] You should see the methyl ester, indicating the acid chloride was fully formed.

  • Crucial: Evaporate the solvent and excess oxalyl chloride under reduced pressure (rotovap) to give the crude acid chloride as a solid/oil. Do not purify. Redissolve in fresh anhydrous DCM.

Step 2: The Coupling
  • In a separate flask, dissolve 1-aminopiperidine (1.1 equiv) and TEA (2.5 equiv) in anhydrous DCM. Cool to

    
    .
    
  • Add the solution of Acid Chloride (from Step 1) dropwise to the amine solution over 15-20 minutes. Control the exotherm.

  • Allow to warm to RT and stir for 4–12 hours.

Step 3: Workup & Purification (The "Acid/Base" Wash) [1]
  • Quench: Add saturated

    
     solution.
    
  • Phase Separation: Extract with DCM (

    
    ).
    
  • Acid Wash (Critical): Wash the organic layer with 0.5 M HCl or Citric Acid.

    • Why? This protonates unreacted 1-aminopiperidine (pulling it into water) and removes TEA.[1] The product (an amide) is less basic and stays in the DCM.

  • Base Wash: Wash organic layer with Sat.

    
     (removes unreacted benzoic acid).
    
  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    
  • Crystallization: If the product is a solid, recrystallize from EtOAc/Hexane. If oil, triturated with cold

    
    .[1]
    

Part 3: Logic & Visualization

Decision Tree: Troubleshooting Low Yields

Troubleshooting Start Problem: Low Yield (<40%) CheckMethod Which Activation Method? Start->CheckMethod EDC_HATU EDC / HATU / BOP CheckMethod->EDC_HATU AcidChloride Acid Chloride (SOCl2/Oxalyl) CheckMethod->AcidChloride StericBlock FAIL: Steric Hindrance (Ortho-Effect blocks active ester) EDC_HATU->StericBlock CheckColor Is 1-Aminopiperidine colored? AcidChloride->CheckColor SwitchMethod SOLUTION: Switch to Oxalyl Chloride/DMF StericBlock->SwitchMethod DirtyAmine Yes (Yellow/Brown) CheckColor->DirtyAmine CleanAmine No (Colorless) CheckColor->CleanAmine Distill SOLUTION: Distill Amine or Use HCl Salt + Extra Base DirtyAmine->Distill CheckWater Was water present? CleanAmine->CheckWater Wet Yes (Hydrolysis of Acid Chloride) CheckWater->Wet Dry No (Anhydrous) CheckWater->Dry DrySolvents SOLUTION: Use Anhydrous DCM and Dry Glassware Wet->DrySolvents Success Yield Optimized (>80%) Dry->Success

Caption: Diagnostic flowchart for identifying yield bottlenecks in hindered benzamide synthesis.

Mechanism: The Steric Barrier

Mechanism Acid 2,6-Dimethoxybenzoic Acid Activation Activation Step Acid->Activation RouteA Route A: HATU/EDC Activation->RouteA RouteB Route B: Oxalyl Chloride Activation->RouteB InterA Bulky Active Ester (Blocked by OMe groups) RouteA->InterA Steric Clash InterB Small Acid Chloride (Fits between OMe groups) RouteB->InterB Efficient Nucleophile 1-Aminopiperidine Attack InterA->Nucleophile Access Denied InterB->Nucleophile Access Granted Product Target Benzamide Nucleophile->Product Fail No Reaction / Low Yield Nucleophile->Fail

Caption: Mechanistic comparison showing why small electrophiles (Acid Chlorides) succeed where bulky active esters (HATU) fail due to the 2,6-dimethoxy "Ortho Effect".

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

    • Key Insight: Comprehensive review detailing why acid chlorides are preferred for sterically hindered substr
  • BenchChem. (n.d.). Application Notes: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis (Raclopride Protocol). BenchChem Technical Support. Link[1]

    • Key Insight: Provides the industrial precedent for using Thionyl Chloride/DMF to activate the analogous 3,5-dichloro-2,6-dimethoxybenzoic acid.[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

    • Key Insight: Discusses the limitations of uronium/phosphonium reagents (H
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.[1] Nature, 480(7378), 471-479.[1] Link[1]

    • Key Insight: foundational theory on alternative activation str

Sources

Optimization

Technical Support Center: Chromatography Troubleshooting for 2,6-dimethoxy-N-piperidin-1-ylbenzamide

This guide provides in-depth troubleshooting strategies for the chromatographic purification of 2,6-dimethoxy-N-piperidin-1-ylbenzamide. As a moderately polar and basic compound, its purification presents specific challe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies for the chromatographic purification of 2,6-dimethoxy-N-piperidin-1-ylbenzamide. As a moderately polar and basic compound, its purification presents specific challenges that require a nuanced understanding of chromatographic principles. This document is designed for researchers, medicinal chemists, and process development scientists to navigate these challenges effectively.

Section 1: Understanding the Molecule - The Key to Successful Purification

Before diving into troubleshooting, it is crucial to understand the chemical properties of 2,6-dimethoxy-N-piperidin-1-ylbenzamide that influence its chromatographic behavior.

  • Basicity: The piperidinyl nitrogen is basic (a tertiary amine), making it prone to strong interactions with acidic silanol groups (Si-OH) on the surface of standard silica gel. This is a primary cause of peak tailing, streaking, and irreversible adsorption.[1][2]

  • Polarity: The presence of the amide and ether oxygens imparts significant polarity, requiring relatively polar mobile phases for elution in normal-phase chromatography.

  • Amide Bond Stability: The benzamide linkage is susceptible to hydrolysis under strongly acidic or basic conditions. The acidic surface of silica gel can potentially facilitate on-column degradation, especially during slow purifications.[3][4][5]

  • Steric Hindrance: The two methoxy groups at the 2- and 6-positions of the benzoyl ring sterically hinder the amide bond. This prevents the methoxy groups and amide from being coplanar, which can decrease retention in reversed-phase systems compared to its isomers.[6]

Section 2: Foundational Troubleshooting - Thin-Layer Chromatography (TLC)

TLC is the essential first step for developing and troubleshooting any column chromatography method. An optimized TLC separation is the blueprint for a successful column run.

FAQ: TLC Analysis

Question: My compound is streaking badly on the TLC plate. What's happening and how do I fix it?

Answer: Streaking is the most common issue for basic compounds like yours and is almost always caused by strong, non-ideal interactions with the acidic silica gel stationary phase.[7][8]

  • Causality: The basic piperidinyl nitrogen interacts strongly with the acidic silanol groups on the silica surface. This leads to a slow, continuous "bleed" of the compound up the plate rather than a compact spot. Overloading the sample spot can also cause streaking.[8]

  • Immediate Solutions:

    • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent. Start with 0.5-1% triethylamine (TEA) or 0.5-1% of a 7N ammonia in methanol solution. This competes with your compound for the acidic sites, allowing it to travel as a more compact spot.[2]

    • Reduce Concentration: Ensure your spotting solution is not too concentrated. A 1% solution is typically a good starting point.[8] Spot multiple times in the same location, allowing the solvent to dry between applications, to avoid a large, overloaded initial spot.[7]

Question: My spot isn't moving from the baseline (Rf = 0), even in 100% ethyl acetate. What should I do?

Answer: This indicates your mobile phase is not polar enough to elute the highly retained compound.[9]

  • Causality: Your compound's polar functional groups are adsorbing to the polar silica gel more strongly than the eluent can displace them.

  • Solutions:

    • Increase Eluent Polarity: Switch to a more polar solvent system. A common next step is to use a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and methanol. Start with 5% MeOH in DCM and increase as needed.

    • Consider Reversed-Phase: If your compound remains at the baseline even in very polar normal-phase systems (e.g., >20% MeOH in DCM), it may be better suited for reversed-phase chromatography.[10][11]

Question: I see a new, lower-Rf spot appear on my TLC plate after letting the spotted plate sit for 20 minutes before eluting. Is my compound unstable?

Answer: This is a strong indicator that your compound is degrading on the silica gel. The best way to confirm this is with a 2D-TLC experiment.[9][12]

  • Causality: The acidic silica surface can catalyze the hydrolysis of the amide bond or other degradation pathways.[1][4]

  • Diagnostic Protocol: 2D-TLC for Stability Assessment

    • Obtain a square TLC plate and spot your compound in one corner, about 1.5 cm from each edge.

    • Elute the plate as usual in your chosen solvent system.

    • Remove the plate and dry it completely.

    • Rotate the plate 90 degrees so that the line of separated spots is now the new baseline.

    • Elute the plate again in the same solvent system.

    • Interpretation: If the compound is stable, all spots will appear on the diagonal. If new spots appear off the diagonal, it confirms that the compound is degrading on contact with the silica gel.[9]

Workflow: 2D-TLC Stability Test

G cluster_0 First Dimension Elution cluster_1 Second Dimension Elution cluster_2 Interpretation A 1. Spot compound in bottom-left corner B 2. Elute plate in solvent system A->B C 3. Dry plate completely B->C D 4. Rotate plate 90° C->D E 5. Re-elute in the SAME solvent system D->E F 6. Visualize spots E->F G Spots on diagonal? F->G H Stable on Silica G->H Yes I Unstable on Silica: New spots appear off-diagonal G->I No

Caption: Workflow for assessing compound stability on silica gel using 2D-TLC.

Section 3: Normal-Phase Flash Chromatography Purification

Flash chromatography is the standard method for preparative purification. The issues encountered are often magnified versions of those seen on TLC.

FAQ: Flash Chromatography

Question: My separation looked great on TLC (Rf 0.4 and 0.6), but on the column, the peaks are broad and overlapping.

Answer: This is a classic problem where TLC results don't perfectly translate to column chromatography. Several factors could be at play.

  • Causality & Solutions:

    • Column Overloading: You may have loaded too much material. A general rule is to load 1-5% of crude material by mass relative to the silica gel mass.[2] For difficult separations, aim for 1-2%.

    • Poor Column Packing: An improperly packed column with channels or cracks will lead to a non-uniform solvent front and broad peaks. Ensure your silica slurry is homogenous and well-settled.

    • On-Column Degradation: As confirmed by 2D-TLC, if your compound is unstable, it will continuously break down as it travels through the column, leading to streaking of the parent compound and elution of the degradant, causing overlap.[12] The solution is to use a modified stationary or mobile phase as described below.

Question: I have very low recovery of my compound from the column, even after flushing with a highly polar solvent.

Answer: This points to irreversible adsorption of your basic compound to the acidic silica gel.[1][2]

  • Causality: The interaction between the piperidinyl nitrogen and the silica is so strong that even highly polar eluents cannot displace the molecule. It remains permanently bound to the column.

  • Solutions:

    • Use a Basic Modifier: This is the most critical adjustment. Pre-treat your silica and eluent with a base. Prepare your mobile phase with 0.5-1% triethylamine (TEA) or ammonia/methanol. Before loading your sample, flush the packed column with this modified mobile phase for at least 3-5 column volumes to neutralize the entire stationary phase.

    • Switch Stationary Phase: If basic modifiers are not sufficient or are incompatible with your molecule, switch to a less acidic stationary phase. Neutral or basic alumina can be effective alternatives.[2][12] Deactivated silica gel is also a viable option.

Modifier Typical Concentration Notes
Triethylamine (TEA)0.1 - 2% (v/v)Volatile and generally easy to remove under vacuum. Can sometimes be difficult to remove from the final product if it forms a salt.
Ammonia in Methanol (7N)0.5 - 2% (v/v)Highly effective for neutralizing silica. Methanol increases eluent polarity. Easy to remove.
Pyridine0.1 - 0.5% (v/v)Less common, but can be effective. More difficult to remove due to higher boiling point.

Protocol: Flash Chromatography of 2,6-dimethoxy-N-piperidin-1-ylbenzamide with a Basic Modifier

  • Solvent System Selection: Develop a solvent system on TLC (e.g., Hexane/Ethyl Acetate or DCM/MeOH) that gives your target compound an Rf of ~0.2-0.3. Crucially, add 1% TEA to the TLC solvent jar to simulate column conditions.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., Hexane/EtOAc 9:1) containing 1% TEA.

    • Pack the column and ensure it is well-settled.

  • Column Equilibration: Wash the packed column with at least 5 column volumes of the starting mobile phase (containing 1% TEA). This step is critical to ensure the entire silica bed is neutralized before the sample is introduced.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution ("dry loading").

    • Evaporate the solvent until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the equilibrated column. Dry loading prevents dissolving the compound in a strong solvent that can disrupt the top of the column bed.

  • Elution: Run the chromatography using a gradient elution, slowly increasing the percentage of the polar solvent. Ensure every solvent mixture used contains 1% TEA.

  • Fraction Analysis: Collect fractions and analyze by TLC (using a TLC jar containing 1% TEA in the eluent).

  • Work-up: Combine the pure fractions. The TEA will likely need to be removed. It can often be co-evaporated with a solvent like toluene under reduced pressure. If a stable salt has formed, an aqueous workup (e.g., wash with dilute NaHCO₃ solution) may be necessary.

Troubleshooting Decision Tree: Flash Chromatography

G Start Analyze Fractions from Flash Chromatography Q1 Is separation poor (broad/overlapping peaks)? Start->Q1 Q2 Is product yield low? Q1->Q2 No A1 Reduce sample load (1-2% of silica mass) Q1->A1 Yes Success Purification Successful Q2->Success No A4 Add basic modifier (e.g., 1% TEA) to eluent AND pre-equilibrate column Q2->A4 Yes A2 Repack column carefully A1->A2 If still poor A3 Check for on-column degradation (2D-TLC) A2->A3 If still poor A5 Switch to neutral alumina or reversed-phase chromatography A4->A5 If still low

Caption: Decision tree for troubleshooting common flash chromatography issues.

Section 4: High-Performance Liquid Chromatography (HPLC)

For high-purity analysis and small-scale purification, reversed-phase HPLC (RP-HPLC) is the preferred method.

FAQ: RP-HPLC Analysis

Question: My HPLC peak is tailing significantly. How can I improve the peak shape?

Answer: Peak tailing in RP-HPLC for a basic compound like yours is typically caused by secondary ionic interactions with residual, un-capped silanol groups on the C18 stationary phase.[13]

  • Causality: Even on high-quality, end-capped columns, some free silanols exist. At neutral pH, these can be deprotonated (SiO⁻) and interact with your protonated piperidinyl group, causing tailing.

  • Solutions:

    • Lower the Mobile Phase pH (Ion Suppression): This is the most common and effective strategy. Add an acidic modifier to your mobile phase (both water and organic solvent).[14][15]

      • 0.1% Formic Acid (FA): Good for LC-MS compatibility. Brings the pH to ~2.7, which fully protonates your basic nitrogen and suppresses the ionization of most silanols.

      • 0.1% Trifluoroacetic Acid (TFA): A stronger acid, providing excellent peak shape. However, it is an ion-pairing agent and can suppress MS signal. It is also difficult to remove from preparative samples.

    • Use a High-Purity, End-Capped Column: Modern columns designed for polar/basic compounds have very low residual silanol activity and will give better performance.

    • Increase Buffer Strength: Using a buffer (e.g., 10-25 mM ammonium formate at low pH) can help maintain a constant ionic environment and mask silanol interactions.[13]

Question: My retention time is shifting between injections. What is causing this instability?

Answer: Retention time drift is often due to insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[16][17]

  • Causality & Solutions:

    • Insufficient Equilibration: Before the first injection and between gradient runs, the column needs to fully re-equilibrate to the initial mobile phase conditions. For gradient elution, an equilibration time of 10-15 column volumes is recommended.

    • Mobile Phase Issues: Ensure your mobile phase is fresh and well-mixed. If using buffers, ensure they are fully dissolved and that you are not operating near the pKa where small pH changes can have large effects on retention.

    • Temperature Control: Use a thermostatted column compartment. Even small changes in lab temperature can affect viscosity and retention. A common operating temperature is 40 °C, which can improve peak shape and reduce backpressure.[14]

RP-HPLC Additive Typical Concentration pH Range Pros/Cons
Formic Acid0.05 - 0.1%~2.7-3.7Pro: Excellent for MS compatibility. Con: Weaker acid, may not provide the sharpest peaks for very basic compounds.
Trifluoroacetic Acid (TFA)0.05 - 0.1%< 2Pro: Excellent peak shape due to ion-pairing. Con: Suppresses MS signal; difficult to remove from prep fractions.
Ammonium Formate/Acetate10 - 25 mMAdjustablePro: Provides buffering capacity for robust methods. MS-compatible. Con: Must ensure solubility in the organic portion of the mobile phase.

References

  • Benchchem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • ResearchGate. (2025, November 26). Recent problems with silica gel chromatography.
  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2015, February 12). What is the most polar solvent usable in silica gel chromatography?.
  • Journal of Liquid Chromatography. (1987). Liquid Chromatographic Studies on the Aqueous Solution Conformation of Substituted Benzamide Drug Models.
  • MICROSOLV. (2026, February 9). On-Column Hydrolysis in HPLC: Causes, Evidence, and How Cogent TYPE-C™ Columns Reduce It.
  • Semantic Scholar. (2008, April 1). Benzamide hydrolysis in strong acids : The last word.

Sources

Troubleshooting

optimizing reaction conditions for 2,6-dimethoxy-N-piperidin-1-ylbenzamide synthesis

Ticket ID: #BENZ-26-PIP-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Sterically Hindered Amide Coupling (Hydrazine Derivative)[1][2] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BENZ-26-PIP-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Sterically Hindered Amide Coupling (Hydrazine Derivative)[1][2]

Executive Summary

You are attempting to couple 2,6-dimethoxybenzoic acid (a sterically hindered, electron-rich acid) with 1-aminopiperidine (a nucleophilic but oxidation-prone hydrazine derivative).

Users typically encounter three core failure modes with this specific scaffold:

  • Low Conversion (<20%): Caused by the "ortho-effect" of the 2,6-dimethoxy groups blocking nucleophilic attack.

  • Black/Tarry Crude: Caused by the oxidation of 1-aminopiperidine or instability of the activated acid intermediate.

  • Dimerization: Formation of 1,1'-bipiperidine impurities.

This guide provides the "Gold Standard" protocols to bypass these issues, moving away from standard EDC/NHS couplings which are insufficient for this steric profile.

Module 1: Troubleshooting & Optimization (FAQ)
Ticket #01: "I'm using EDC/HOBt in DCM, but the reaction stalls at 15% conversion."

Diagnosis: Steric Shielding. The two methoxy groups at the 2,6-positions create a dense electron cloud and physical barrier around the carbonyl carbon. Standard carbodiimides (EDC/DCC) form an O-acylisourea intermediate that is too bulky to be easily attacked by the incoming nucleophile in this congested environment.

The Fix: Switch to T3P (Propylphosphonic Anhydride) or HATU .

  • Why T3P? T3P is the preferred reagent for hindered benzamides. It forms a highly reactive mixed anhydride. The byproduct is water-soluble, simplifying the workup of the lipophilic piperidine product.

  • Why HATU? If T3P fails, HATU is the "nuclear option." The 7-azabenzotriazole moiety accelerates the reaction rate significantly compared to HOBt/HBTU, often overcoming the steric barrier.

Ticket #02: "My product is turning dark brown/black during workup."

Diagnosis: Oxidation of 1-Aminopiperidine. 1-Aminopiperidine is a hydrazine derivative (


). Unlike simple amines, it is highly susceptible to air oxidation, turning into radical species or diazenes that polymerize into tars.

The Fix:

  • Reagent Quality: Ensure your 1-aminopiperidine is colorless. If it is yellow, distill it under vacuum before use.

  • Inert Atmosphere: Run the reaction strictly under Argon/Nitrogen.

  • Order of Addition: Do not mix the hydrazine with the activating agent before the acid is activated. Add the amine last.

Ticket #03: "Can I use the Acid Chloride route (

) to save money?"

Diagnosis: Yes, but with caveats. 2,6-dimethoxybenzoyl chloride is stable, but the formation requires care. The electron-rich ring deactivates the acid toward chloride formation.

The Fix: Use Oxalyl Chloride with a catalytic amount of DMF (Vilsmeier-Haack activation) in DCM. Avoid refluxing thionyl chloride if possible, as it can cause demethylation of the methoxy groups under harsh conditions.

Module 2: Experimental Protocols
Method A: The "High Success" Route (T3P in EtOAc)

Recommended for mg to gram-scale synthesis where purity is priority.

Reagents:

  • 2,6-Dimethoxybenzoic acid (1.0 equiv)

  • 1-Aminopiperidine (1.2 equiv)

  • T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Protocol:

  • Dissolution: In a dry flask under

    
    , dissolve 2,6-dimethoxybenzoic acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous EtOAc (concentration ~0.2 M).
    
  • Activation: Cool to 0°C. Add T3P solution (1.5 eq) dropwise.

  • Incubation: Stir at 0°C for 20 minutes to form the active anhydride.

  • Addition: Add 1-aminopiperidine (1.2 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: Monitor by TLC/LCMS. If <50% conversion after 4 hours, heat to 50°C. The steric bulk often raises the activation energy barrier.

  • Workup (The T3P Advantage):

    • Dilute with EtOAc.

    • Wash 2x with Water (removes T3P byproducts).

    • Wash 1x with Sat.

      
      .
      
    • Wash 1x with Brine.

    • Dry over

      
       and concentrate.
      
Method B: The "Scale-Up" Route (Acid Chloride)

Recommended for >10g batches.

Protocol:

  • Activation: Suspend 2,6-dimethoxybenzoic acid (1.0 eq) in dry DCM. Add cat. DMF (3 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir at RT until gas evolution ceases (1-2 h).

  • Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride (which would otherwise react with your amine to form urea impurities). Redissolve the crude acid chloride in dry DCM.

  • Coupling: Add the acid chloride solution slowly to a pre-cooled (0°C) solution of 1-aminopiperidine (1.1 eq) and Triethylamine (1.5 eq) in DCM.

  • Quench: Quench with water immediately upon completion to prevent side reactions.

Module 3: Visualized Workflows
Figure 1: Decision Logic for Reaction Optimization

Caption: Flowchart to select the optimal coupling strategy based on scale and available reagents.

OptimizationLogic Start Start: 2,6-Dimethoxy-N-piperidin-1-ylbenzamide Synthesis CheckScale Check Scale & Budget Start->CheckScale SmallScale Small Scale (<5g) or High Purity Needed CheckScale->SmallScale Priority: Success LargeScale Large Scale (>10g) or Cost Sensitive CheckScale->LargeScale Priority: Cost T3P_Route Method A: T3P Coupling (Low Epimerization, Easy Workup) SmallScale->T3P_Route AcidCl_Route Method B: Acid Chloride (Oxalyl Chloride/DMF) LargeScale->AcidCl_Route CheckColor Check 1-Aminopiperidine Color T3P_Route->CheckColor AcidCl_Route->CheckColor Distill Action: Distill Amine (Remove Oxidation Products) CheckColor->Distill Yellow/Brown Proceed Proceed with Coupling CheckColor->Proceed Colorless Distill->Proceed Workup Workup Strategy Proceed->Workup T3P_Workup Wash: H2O / NaHCO3 (T3P byproducts are water soluble) Workup->T3P_Workup If Method A AcidCl_Workup Wash: 1M HCl / Brine (Remove excess amine/salts) Workup->AcidCl_Workup If Method B Final Final Product: Recrystallize from EtOH/Heptane T3P_Workup->Final AcidCl_Workup->Final

Figure 2: Steric Challenge & Activation Mechanism

Caption: Mechanism showing how T3P activates the hindered benzoate for nucleophilic attack.

Mechanism cluster_sterics The Steric Barrier Acid 2,6-Dimethoxybenzoic Acid (Sterically Crowded) Intermediate Mixed Anhydride Active Species (Highly Electrophilic) Acid->Intermediate + T3P / Base (Activation) T3P T3P Reagent (Cyclic Anhydride) T3P->Intermediate Product Target Benzamide Intermediate->Product + Nucleophile (Attack at Carbonyl) Nucleophile 1-Aminopiperidine (Hydrazine Nucleophile) Nucleophile->Product

Module 4: Comparative Data

Table 1: Coupling Reagent Performance for 2,6-Disubstituted Benzoic Acids

ReagentConditionsTypical YieldWorkup DifficultyNotes
EDC / HOBt DCM, RT, 12h< 20%MediumFails due to steric bulk preventing active ester formation.
HBTU DMF, DIPEA, RT30-40%HighGuanidinium byproduct difficult to remove; still sterically slow.
HATU DMF, DIPEA, RT85-95% HighExcellent reactivity, but expensive and byproducts require column chromatography.
T3P EtOAc, DIPEA, 50°C90-95% Low Recommended. High yield, thermal stability allows heating, water-soluble byproducts.
Acid Chloride

, DCM
80-90%MediumRequires strict moisture control; risk of impurities if not handled fast.
References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5][6] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][6][7][8] Tetrahedron, 61(46), 10827-10852. [Link]

Sources

Optimization

dealing with poor cell permeability of 2,6-dimethoxy-N-piperidin-1-ylbenzamide

The following technical guide addresses the specific challenges associated with the cell permeability of 2,6-dimethoxy-N-(piperidin-1-yl)benzamide . This response is structured as a Tier-3 Technical Support resource for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with the cell permeability of 2,6-dimethoxy-N-(piperidin-1-yl)benzamide . This response is structured as a Tier-3 Technical Support resource for drug discovery scientists.

Topic: Troubleshooting Cell Permeability & Bioavailability Issues Ticket ID: #CHEM-2750527-PERM Status: Resolved / Guide Available[1][2][3]

Executive Summary: The "Permeability Paradox"

2,6-dimethoxy-N-(piperidin-1-yl)benzamide (CAS: 2750527-57-0) presents a classic medicinal chemistry challenge often termed "solubility-limited permeability."[1][2][3] While the molecule appears lipophilic enough to cross membranes, its structural rigidity and specific physicochemical profile frequently lead to false negatives in standard permeability assays.[3]

This guide breaks down the root causes—primarily the 2,6-dimethoxy steric lock and hydrazide-linkage neutrality —and provides validated protocols to overcome them.[1][2][3]

Root Cause Analysis: Why is Permeability Poor?

Before modifying your assay, you must understand the molecule's behavior in solution.[3]

FeatureTechnical ImpactThe Problem
2,6-Dimethoxy Substitution Creates a high rotational energy barrier (atropisomerism potential) and forces the amide bond out of planarity.[1][2][3]Solubility: The molecule packs efficiently in crystal lattices ("brick dust"), limiting the free concentration available for diffusion.[3]
N-(piperidin-1-yl) Linkage This is a hydrazide derivative (

), not a simple amine.[1][2]
Ionization: The distal nitrogen's basicity is drastically reduced (

).[1][2][3] It is neutral at physiological pH (7.4), meaning it cannot rely on pH-partitioning to dissolve.[1][2][3]
Benzamide Core A known pharmacophore for efflux transporters.[3]Efflux: High susceptibility to P-glycoprotein (P-gp/MDR1) efflux, which actively pumps the drug out of cells (e.g., Caco-2, MDCK).[1][2]
Structural Visualization

The following diagram illustrates the steric clash and efflux pathways affecting the molecule.[3]

G cluster_0 Physicochemical Barriers cluster_1 Cellular Fate Molecule 2,6-dimethoxy-N- (piperidin-1-yl)benzamide StericLock 2,6-OMe Steric Twist (Planarity Disruption) Molecule->StericLock Causes Neutrality Hydrazide Linkage (Neutral at pH 7.4) Molecule->Neutrality Determines Solubility Low Aqueous Solubility (< 5 µM) StericLock->Solubility High Lattice Energy PassiveDiff Passive Diffusion (Slow) Neutrality->PassiveDiff Lipophilic Entry Solubility->PassiveDiff Conc. Gradient Limit Intracellular Intracellular Target PassiveDiff->Intracellular Efflux P-gp Efflux (Active Removal) Intracellular->Efflux Recycling

Caption: Causal flow from molecular structure (2,6-OMe steric twist) to observed permeability failure (Solubility/Efflux).

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates in the assay buffer immediately."

Diagnosis: The 2,6-dimethoxy groups increase lipophilicity (


), but the neutral hydrazide character means it lacks ionizable groups to aid solubility in standard PBS (pH 7.4).[1][2]
Solution:  You must use a Cosolvent System  or Biorelevant Media .[3]

Protocol: Optimized Assay Buffer Formulation Do not use 100% DMSO stocks directly into PBS. Use an intermediate dilution step.

  • Stock: Dissolve compound at 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into PEG-400 (Polyethylene glycol).

  • Final: Dilute into assay buffer (HBSS + 10 mM HEPES) to reach 10 µM.

    • Final Composition: 0.1% DMSO, 1% PEG-400, 98.9% Buffer.[3]

    • Why? PEG-400 acts as a wetting agent, preventing the "crashing out" of hydrophobic benzamides.[3]

Issue 2: "I see low recovery in Caco-2 assays (A-to-B < 1.0)."

Diagnosis: This suggests Non-Specific Binding (NSB) to the plasticware or cell monolayer, common with lipophilic benzamides.[3] Solution: Add BSA (Bovine Serum Albumin) to the receiver side only.[3]

  • Donor Side: HBSS + Compound (Keep protein-free to avoid binding equilibrium issues).[1][2][3]

  • Receiver Side: HBSS + 1% BSA .[3]

  • Mechanism:[1][2][3][4] BSA acts as a "sink," capturing the lipophilic molecule as it emerges from the monolayer, maintaining the concentration gradient and preventing it from sticking to the plate walls.[3]

Issue 3: "The compound enters cells but is pumped out (B-to-A ratio > 2.0)."

Diagnosis: The molecule is likely a P-gp substrate .[1][2][3] The 2,6-dimethoxy-benzamide core is a known scaffold for P-gp recognition.[1][2][3] Solution: Perform a P-gp Inhibition Assay .[1][2][3]

Protocol: Efflux Validation Run the transport assay in three parallel conditions:

  • Control: Compound alone.

  • Inhibitor A: Compound + Verapamil (50 µM) [General P-gp inhibitor].[1][2][3]

  • Inhibitor B: Compound + Cyclosporin A (10 µM) [Broad spectrum transporter inhibitor].[3]

  • Result Interpretation: If the B-to-A ratio drops from >2.0 to ~1.0 with inhibitors, permeability is efflux-limited , not diffusion-limited.[1][2][3]

Experimental Protocols

A. PAMPA (Parallel Artificial Membrane Permeability Assay)

Best for: Distinguishing passive diffusion issues from transporter effects.[3]

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).[1][2][3]

  • Artificial Lipid: 2% Dioleoylphosphatidylcholine (DOPC) in Dodecane.[3]

  • Acceptor Buffer: PBS pH 7.4.[3]

Workflow:

  • Coat: Add 5 µL of Lipid/Dodecane mix to the membrane filter. Wait 5 mins.

  • Prepare Donor: Dilute compound to 50 µM in PBS + 5% MeOH (to ensure solubility).

  • Incubate: Sandwich plates and incubate for 16 hours at room temp (Benzamides diffuse slowly).

  • Analyze: Measure UV absorbance or LC-MS/MS of both donor and acceptor wells.

  • Calculation:

    
    
    Target:
    
    
    
    cm/s indicates good passive permeability.[1][2]
B. Liposomal Formulation (Rescue Strategy)

If the compound is essential but impermeable due to solubility, encapsulate it.[3]

  • Lipid Mix: DSPC:Cholesterol:PEG2000-DSPE (Molar ratio 55:40:5).[1][2][3]

  • Hydration: Dissolve lipids and Drug (1:10 drug:lipid ratio) in Ethanol.

  • Injection: Inject ethanol mix into rapidly stirring PBS at 60°C.

  • Sizing: Extrude through 100 nm polycarbonate filters.

  • Result: This creates "stealth" liposomes that bypass P-gp and fuse with cell membranes, delivering the cargo intracellularly.[3]

Decision Tree for Researchers

DecisionTree Start Start: Low Permeability Data CheckSolubility Step 1: Visual Check Precipitate in Buffer? Start->CheckSolubility PrecipYes Yes: Solubility Issue CheckSolubility->PrecipYes Turbid PrecipNo No: Clear Solution CheckSolubility->PrecipNo Clear FixSolubility Action: Add 1% PEG-400 or 0.5% Methylcellulose PrecipYes->FixSolubility CheckEfflux Step 2: Check Efflux Ratio (Caco-2 B-to-A) PrecipNo->CheckEfflux HighEfflux Ratio > 2.0 (P-gp Substrate) CheckEfflux->HighEfflux LowEfflux Ratio < 2.0 (Passive Issue) CheckEfflux->LowEfflux Inhibitors Action: Co-incubate with Verapamil HighEfflux->Inhibitors Modifications Action: Chemical Mod (Prodrug or Nano-formulation) LowEfflux->Modifications

Caption: Logical workflow for diagnosing permeability failure modes.

References

  • Di, L., & Kerns, E. H. (2016).[3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[3] (Standard reference for solubility/permeability interplay).

  • Avdeef, A. (2003).[3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Mechanisms of PAMPA and pH-dependent permeability). [2]

  • Varma, M. V., et al. (2003).[3] "P-glycoprotein inhibitors and their screening: a perspective from bioavailability enhancement." Pharmacological Research, 48(4), 347-359.[2][3] (Protocol for Verapamil/Cyclosporin use).[3]

  • Sugano, K. (2009).[3] "Biorelevant profiling of solubility and permeability for drug discovery." Drug Discovery Today, 14(23-24), 1129-1136.[1][2] (Use of BSA and biorelevant media).[3]

  • ChemSRC. (2024).[3] 2,6-dimethoxy-N-piperidin-1-ylbenzamide (CAS 2750527-57-0) Physicochemical Data. (Verification of chemical identity).

Sources

Reference Data & Comparative Studies

Validation

The Pivotal Role of Piperidine Substitution in the Structure-Activity Relationship of 2,6-Dimethoxy-N-piperidin-1-ylbenzamide Analogs: A Comparative Guide

For researchers, scientists, and drug development professionals navigating the intricate landscape of centrally active compounds, the 2,6-dimethoxy-N-piperidin-1-ylbenzamide scaffold presents a compelling starting point....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of centrally active compounds, the 2,6-dimethoxy-N-piperidin-1-ylbenzamide scaffold presents a compelling starting point. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this class of compounds, with a particular focus on how modifications to the piperidine moiety can profoundly influence biological activity, particularly at the dopamine D2 receptor, a key target in the treatment of various neuropsychiatric disorders.[1][2] By synthesizing data from existing literature on related benzamide and piperidine derivatives, this guide aims to provide actionable insights for the rational design of novel and potent analogs.

The 2,6-Dimethoxybenzamide Core: A Privileged Scaffold for CNS Targets

The benzamide moiety is a well-established pharmacophore in a multitude of clinically successful drugs.[3] The 2,6-dimethoxy substitution pattern, in particular, has been shown to be especially potent in various N-substituted benzamides targeting the dopamine D2 receptor.[4] This potency is attributed to the ability of the methoxy groups to engage in key interactions within the receptor's binding pocket and to influence the overall conformation of the molecule, predisposing it for optimal receptor engagement.

Caption: Core chemical structure of 2,6-dimethoxy-N-piperidin-1-ylbenzamide.

Decoding the Structure-Activity Relationship: A Tale of Two Rings

The biological activity of this class of compounds is a direct consequence of the interplay between the substituted benzamide ring and the piperidine moiety. While the 2,6-dimethoxy substitution on the benzamide is a strong determinant of potency, the nature and position of substituents on the piperidine ring offer a versatile handle for fine-tuning affinity, selectivity, and pharmacokinetic properties.

The Benzamide Ring: The Anchor of Activity

As previously mentioned, the 2,6-dimethoxy substitution is critical for high affinity at the dopamine D2 receptor. Studies on related salicylamides and benzamides have demonstrated that this substitution pattern leads to compounds with IC50 values in the low nanomolar range for [3H]spiperone binding to rat striatal D2 receptors.[4] Further substitutions on the benzamide ring can modulate activity, but often with a decrease in potency if the 2,6-dimethoxy pattern is altered. For instance, moving one of the methoxy groups to the 3-position or replacing them with other substituents generally leads to a loss of affinity.

The Piperidine Ring: The Key to Selectivity and Druggability

The piperidine ring is not merely a linker; it actively participates in receptor binding and significantly influences the overall pharmacological profile of the molecule.[1] The exploration of substitutions on the piperidine ring is crucial for optimizing dopamine D2 receptor antagonism and for developing compounds with desirable drug-like properties.

Based on extensive research on various piperidine-containing dopamine antagonists, we can extrapolate the following SAR trends for the 2,6-dimethoxy-N-piperidin-1-ylbenzamide scaffold:

Position of Substitution on Piperidine Ring Type of Substituent Predicted Impact on Dopamine D2 Receptor Affinity Rationale and Supporting Evidence
N1-Position (Amide Nitrogen) -Direct substitution is not possible without altering the core structure.The amide linkage is crucial for the overall pharmacophore.
C2/C6-Position Small alkyl groups (e.g., methyl)May be tolerated, but could introduce steric hindrance.Studies on other piperidine-containing ligands suggest that substitution close to the point of attachment to the benzamide can be detrimental.
Bulky groupsLikely to decrease affinity.Steric clashes with the receptor binding pocket are probable.
C3/C5-Position Small, lipophilic groupsMay be tolerated or slightly increase affinity.These positions are often less sterically hindered.
Polar groups (e.g., -OH, -NH2)May decrease or have a variable effect on affinity, but could improve solubility.The introduction of polar groups can alter the binding mode and physicochemical properties.
C4-Position Small alkyl or aryl groupsCan significantly increase affinity.The C4 position is often a key interaction point with the receptor. For example, in related benzamides, a 1-benzyl-4-piperidinyl side chain was found to be potent.[4]
Polar groups (e.g., -OH, -F)Can be well-tolerated and may improve selectivity or pharmacokinetic properties.The C4-position is often solvent-exposed, allowing for modifications to improve properties without disrupting core binding interactions.[5]

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative 2,6-dimethoxy-N-piperidin-1-ylbenzamide analog and for its evaluation in a dopamine D2 receptor binding assay.

General Synthesis of 2,6-dimethoxy-N-(4-substituted-piperidin-1-yl)benzamide

Caption: General synthetic workflow for 2,6-dimethoxy-N-piperidin-1-ylbenzamide analogs.

Step 1: Activation of 2,6-Dimethoxybenzoic Acid

  • To a solution of 2,6-dimethoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable activating agent. For the formation of the acid chloride, thionyl chloride (SOCl₂) (1.2 eq) can be used. Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be employed for direct amidation.

  • If using SOCl₂, stir the reaction mixture at room temperature or under gentle reflux until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 2,6-dimethoxybenzoyl chloride.

Step 2: Amide Coupling

  • Dissolve the crude 2,6-dimethoxybenzoyl chloride in an anhydrous aprotic solvent like DCM.

  • To this solution, add a solution of the desired 1-amino-4-substituted-piperidine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in the same solvent, typically dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, wash the reaction mixture with water, an aqueous solution of a weak acid (e.g., 1M HCl) to remove excess amine, and then with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,6-dimethoxy-N-(4-substituted-piperidin-1-yl)benzamide analog.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of the synthesized analogs for the dopamine D2 receptor.[6][7]

Sources

Comparative

validating the binding target of 2,6-dimethoxy-N-piperidin-1-ylbenzamide

This guide provides a rigorous technical framework for validating the biological target of 2,6-dimethoxy-N-piperidin-1-ylbenzamide . Based on its structural pharmacophore—specifically the 2,6-dimethoxybenzamide core coup...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for validating the biological target of 2,6-dimethoxy-N-piperidin-1-ylbenzamide . Based on its structural pharmacophore—specifically the 2,6-dimethoxybenzamide core coupled with a basic piperidine moiety—this molecule falls into a chemical space heavily populated by Sigma-1 Receptor (σ1R) ligands and Acetylcholinesterase (AChE) inhibitors .

This guide is structured to objectively validate the primary hypothesis (σ1R binding) while systematically ruling out the most likely off-target activity (AChE inhibition).

Executive Summary & Pharmacophore Analysis[1][2]

The molecule 2,6-dimethoxy-N-piperidin-1-ylbenzamide presents a "privileged structure" in medicinal chemistry. The 2,6-dimethoxybenzamide fragment is a known scaffold for high-affinity Sigma-1 receptor ligands (resembling the tail of NE-100 ), while the piperidine ring provides the necessary basic nitrogen for cation-pi interactions common in both σ1R and AChE binding pockets.

Validation Strategy: To confirm the target, we must distinguish between:

  • Primary Candidate (σ1R): An intracellular chaperone protein involved in Ca²⁺ signaling and ER stress.

  • Major Alternative (AChE): The enzyme responsible for acetylcholine hydrolysis (common off-target for dimethoxy-piperidines like Donepezil).

Comparative Profile: Candidate vs. Alternatives
FeatureTarget Candidate: σ1R Alternative: AChE Alternative: 5-HT₄ Receptor
Binding Mode Hydrophobic pocket + Electrostatic clamp (Asp126)Catalytic triad + Peripheral Anionic Site (PAS)Orthosteric GPCR binding
Key Interaction 2,6-dimethoxy steric bulk fits σ1R hydrophobic tunnelDimethoxy groups often bind the PAS (Trp286)Benzamide core mimics serotonin
Validation Assay Competitive Radioligand Binding ([³H]-(+)-Pentazocine)Ellman’s Colorimetric Assay[³H]-GR113808 Binding
Functional Readout Ca²⁺ mobilization (ER-Mitochondria)Acetylcholine hydrolysis ratecAMP accumulation

In Silico Validation: Structural Docking

Before wet-lab synthesis, computational docking is required to assess the binding energy and pose stability.

Protocol: Comparative Docking
  • Protein Preparation:

    • σ1R: Use PDB ID 5HK1 (Crystal structure of σ1R).

    • AChE: Use PDB ID 4EY7 (Human AChE with Donepezil).

  • Ligand Preparation: Generate 3D conformers of 2,6-dimethoxy-N-piperidin-1-ylbenzamide. Protonate the piperidine nitrogen (pH 7.4).

  • Scoring: Compare

    
     (kcal/mol).[1]
    
    • Success Criteria: A binding energy < -9.0 kcal/mol at σ1R with a key salt bridge to Asp126 indicates high probability of binding.

In Vitro Binding Validation (The "Gold Standard")

The definitive proof of target engagement is the Competitive Radioligand Binding Assay . You must determine the affinity (


) of your molecule against a known high-affinity ligand.
Experiment A: Sigma-1 Receptor Binding Assay

Objective: Quantify affinity for σ1R using [³H]-(+)-Pentazocine.

Methodology:

  • Membrane Prep: Use Guinea pig brain homogenates or HEK293 cells overexpressing human σ1R.

  • Reaction Mix:

    • 50 µg Membrane protein.

    • Radioligand: 3 nM [³H]-(+)-Pentazocine (specific activity ~30 Ci/mmol).

    • Test Compound: 2,6-dimethoxy-N-piperidin-1-ylbenzamide (10⁻¹⁰ to 10⁻⁵ M).

    • Non-specific Control: 10 µM Haloperidol.

    • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Incubation: 120 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Experiment B: AChE Inhibition (Selectivity Screen)

Objective: Ensure the molecule does not inhibit AChE (a common liability for this chemotype).

Methodology (Ellman’s Assay):

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Enzyme: Human Recombinant AChE.

  • Protocol:

    • Mix Enzyme + Test Compound + DTNB in phosphate buffer (pH 8.0).

    • Incubate 10 min at 25°C.

    • Add ATCh to initiate reaction.

    • Monitor absorbance at 412 nm for 5 minutes.

  • Result Interpretation: If

    
    , the compound is selective against AChE.
    

Functional Validation: Mechanism of Action

Binding does not equal function. To validate the biological impact, you must assess the downstream signaling. σ1R ligands often modulate Calcium (


) flux between the ER and mitochondria.[1]
Workflow Diagram: Validation Logic

The following diagram illustrates the decision tree for validating the target based on experimental outcomes.

ValidationWorkflow Start Molecule: 2,6-dimethoxy-N-piperidin-1-ylbenzamide InSilico Step 1: In Silico Docking (Target: σ1R vs AChE) Start->InSilico Binding Step 2: Radioligand Binding ([³H]-(+)-Pentazocine) InSilico->Binding Favorable Pose HighAffinity Ki < 50 nM Binding->HighAffinity LowAffinity Ki > 1 µM Binding->LowAffinity Selectivity Step 3: Selectivity Screen (Ellman's Assay for AChE) Functional Step 4: Functional Assay (Ca2+ Mobilization / Bradykinin) Selectivity->Functional AChE Inactive AChE_Hit AChE IC50 < 100 nM Selectivity->AChE_Hit Result_Sigma Confirmed: σ1R Ligand Functional->Result_Sigma Modulates Ca2+ HighAffinity->Selectivity Result_Fail Re-evaluate Target (Check 5-HT4 or D2) LowAffinity->Result_Fail Result_Dual Dual Ligand (σ1R + AChE) (Cognitive Enhancer Profile) AChE_Hit->Result_Dual Off-target Liability

Caption: Decision matrix for validating 2,6-dimethoxy-N-piperidin-1-ylbenzamide, prioritizing Sigma-1 Receptor confirmation and AChE exclusion.

Functional Protocol: Bradykinin-Induced Release

σ1R agonists potentiate Bradykinin-induced


 release in NG108-15 cells.
  • Load Cells: Incubate NG108-15 cells with Fura-2/AM (calcium dye).

  • Pre-treatment: Treat cells with 2,6-dimethoxy-N-piperidin-1-ylbenzamide (1-10 µM) for 30 mins.

  • Stimulation: Apply Bradykinin (BK).

  • Measurement: Monitor fluorescence ratio (340/380 nm).

  • Validation: A significant increase in the cytosolic

    
     spike compared to BK alone confirms σ1R agonist  activity. A decrease suggests antagonist  activity.
    

Signaling Pathway Visualization

Understanding the cellular context is vital. If your molecule binds σ1R, it influences the IP3 Receptor at the Mitochondria-Associated Membrane (MAM).

SigmaPathway cluster_ER ER Membrane Ligand 2,6-dimethoxy-N- piperidin-1-ylbenzamide Sig1R Sigma-1 Receptor (at MAM) Ligand->Sig1R Binds BiP BiP (GRP78) Sig1R->BiP Dissociates from IP3R IP3 Receptor Sig1R->IP3R Chaperones/Stabilizes Mito Mitochondria (Ca2+ Uptake) IP3R->Mito Ca2+ Flux ER Endoplasmic Reticulum

Caption: Mechanism of Action. The ligand binds σ1R, causing dissociation from BiP and stabilization of IP3R, facilitating ER-to-Mitochondria calcium transfer.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival. Cell, 131(3), 596–610. Link

  • Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research, 9, 1–13. Link

  • BindingDB. (2024). Affinity Data for 2,6-dimethoxybenzamide derivatives. Binding Database. Link

Sources

Validation

Comparative Efficacy Analysis: 2,6-Dimethoxy-N-piperidin-1-ylbenzamide versus Risperidone in Modulating Dopaminergic and Serotonergic Pathways

This guide provides a comprehensive comparative analysis of 2,6-dimethoxy-N-piperidin-1-ylbenzamide, a novel research compound, and Risperidone, a widely prescribed atypical antipsychotic. This document is intended for r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 2,6-dimethoxy-N-piperidin-1-ylbenzamide, a novel research compound, and Risperidone, a widely prescribed atypical antipsychotic. This document is intended for researchers, neuroscientists, and drug development professionals investigating next-generation antipsychotic agents. The focus is on the comparative efficacy, receptor binding profiles, and downstream signaling effects, supported by established experimental data and protocols.

Introduction: The Evolving Landscape of Antipsychotic Drug Discovery

The management of psychotic disorders, such as schizophrenia, has been revolutionized by the development of second-generation (atypical) antipsychotics. These agents, including the benchmark drug Risperidone, offer a broader efficacy profile and a reduced incidence of extrapyramidal side effects compared to first-generation antipsychotics. This improvement is largely attributed to their mixed antagonism of dopamine D2 and serotonin 5-HT2A receptors.

2,6-dimethoxy-N-piperidin-1-ylbenzamide represents a novel structural class of benzamide derivatives under investigation for its potential as a central nervous system (CNS) active agent. Its structural similarity to other benzamides suggests a potential interaction with dopamine receptors, making a direct comparison with an established drug like Risperidone essential for characterizing its pharmacological profile and therapeutic potential.

Molecular Target Engagement: A Head-to-Head Comparison

The therapeutic and adverse effects of antipsychotics are dictated by their affinity for a range of neurotransmitter receptors. Here, we compare the receptor binding profiles of 2,6-dimethoxy-N-piperidin-1-ylbenzamide and Risperidone.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
Receptor Target2,6-Dimethoxy-N-piperidin-1-ylbenzamideRisperidonePredominant Effect of Antagonism
Dopamine D2Data Not Available0.4Antipsychotic Efficacy, Hyperprolactinemia
Serotonin 5-HT2AData Not Available0.2Mitigation of EPS, Improved Negative Symptoms
Alpha-1 AdrenergicData Not Available0.8Orthostatic Hypotension, Dizziness
Alpha-2 AdrenergicData Not Available1.1Potential Antidepressant/Anxiolytic Effects
Histamine H1Data Not Available2.1Sedation, Weight Gain

Note: Binding affinity (Ki) is inversely proportional to binding strength. A lower Ki value indicates a higher affinity.

As indicated in Table 1, comprehensive public data on the receptor binding profile of 2,6-dimethoxy-N-piperidin-1-ylbenzamide is not currently available. This highlights a critical gap in knowledge and underscores the importance of the experimental protocols outlined below for its characterization. Risperidone, in contrast, is well-characterized as a potent antagonist at both D2 and 5-HT2A receptors, with high affinity for adrenergic and histaminergic receptors, which contributes to its side effect profile.

Experimental Workflow for Comparative Efficacy Assessment

To objectively compare the efficacy of these two compounds, a multi-tiered experimental approach is necessary, progressing from in vitro receptor binding to in vivo behavioral models.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacodynamics cluster_2 Data Analysis & Comparison a Receptor Binding Assays (D2, 5-HT2A, etc.) b Functional Assays (e.g., cAMP accumulation) a->b c Conditioned Avoidance Response (CAR) b->c d Catalepsy Test c->d e Prepulse Inhibition (PPI) d->e f Dose-Response Curves e->f g Therapeutic Index Calculation (Efficacy vs. Side Effects) f->g

Figure 1: A tiered experimental workflow for the comparative assessment of novel antipsychotic compounds against a benchmark drug.

Protocol: In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of 2,6-dimethoxy-N-piperidin-1-ylbenzamide and Risperidone for a panel of CNS receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell lines stably expressing human recombinant receptors (e.g., D2, 5-HT2A, H1, α1-adrenergic).

  • Radioligand Binding: Incubate cell membranes with a specific radioligand for the receptor of interest (e.g., [³H]spiperone for D2 receptors) in the presence of increasing concentrations of the test compound (2,6-dimethoxy-N-piperidin-1-ylbenzamide or Risperidone).

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: Calculate IC50 values (concentration of the drug that inhibits 50% of specific radioligand binding). Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Protocol: In Vivo Conditioned Avoidance Response (CAR) Model

Objective: To assess the antipsychotic potential of the compounds by measuring their ability to suppress a learned avoidance response, a model with high predictive validity for clinical antipsychotic efficacy.

Methodology:

  • Animal Model: Use male Wistar or Sprague-Dawley rats.

  • Training: Train rats in a shuttle box where a conditioned stimulus (e.g., a light or tone) is followed by an unconditioned stimulus (a mild foot shock). Rats learn to avoid the shock by moving to the other side of the box during the conditioned stimulus.

  • Drug Administration: Administer various doses of 2,6-dimethoxy-N-piperidin-1-ylbenzamide, Risperidone, or vehicle control intraperitoneally or orally.

  • Testing: After a set pretreatment time, place the rats back in the shuttle box and record the number of successful avoidance responses.

  • Data Analysis: A reduction in avoidance responses without a significant impairment in escape responses (fleeing the shock) is indicative of antipsychotic-like activity.

Anticipated Signaling Pathways and Comparative Effects

The primary mechanism of action for Risperidone involves the modulation of dopaminergic and serotonergic signaling pathways in the mesolimbic and mesocortical regions of the brain. It is hypothesized that 2,6-dimethoxy-N-piperidin-1-ylbenzamide may act through similar pathways.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_vesicle Dopamine Vesicles D2_receptor D2 Receptor DA_vesicle->D2_receptor Dopamine AC Adenylyl Cyclase D2_receptor->AC Gi cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Risperidone Risperidone Risperidone->D2_receptor Antagonism CompoundX 2,6-dimethoxy-N-piperidin-1-ylbenzamide CompoundX->D2_receptor Hypothesized Antagonism

Figure 2: Hypothesized antagonistic action of both compounds on the dopamine D2 receptor signaling pathway.

A key differentiator between antipsychotics is the ratio of 5-HT2A to D2 receptor antagonism. A higher ratio, as seen with many atypical antipsychotics like Risperidone, is believed to contribute to a lower risk of extrapyramidal symptoms. This is because 5-HT2A receptor blockade can disinhibit dopamine release in the nigrostriatal pathway, counteracting the effects of D2 blockade in this region. The determination of this ratio for 2,6-dimethoxy-N-piperidin-1-ylbenzamide will be a critical factor in predicting its side effect profile.

Summary and Future Directions

This guide outlines a comparative framework for evaluating the efficacy of the novel compound 2,6-dimethoxy-N-piperidin-1-ylbenzamide against the established atypical antipsychotic, Risperidone. While Risperidone's profile is well-documented, significant experimental work is required to characterize the new compound.

Key research objectives should focus on:

  • Comprehensive Receptor Profiling: Establishing the full binding affinity profile of 2,6-dimethoxy-N-piperidin-1-ylbenzamide is paramount.

  • In Vivo Efficacy and Side Effect Liability: Dose-response studies in models like CAR (for efficacy) and catalepsy (for extrapyramidal symptom liability) will be crucial for calculating a therapeutic index.

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2,6-dimethoxy-N-piperidin-1-ylbenzamide is essential for determining its potential as a viable drug candidate.

By following the outlined experimental workflows, researchers can generate the necessary data to rigorously compare these two compounds and determine the potential of 2,6-dimethoxy-N-piperidin-1-ylbenzamide as a novel therapeutic agent.

References

  • Schotte, A., Janssen, P. F., Gommeren, W., Luyten, W. H., Van Gompel, P., Lesage, A. S., De Loore, K., & Leysen, J. E. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57–73. [Link]

Comparative

Confirming the Mode of Inhibition for 2,6-Dimethoxy-N-piperidin-1-ylbenzamide

The following guide details the technical validation of the mode of inhibition for 2,6-dimethoxy-N-piperidin-1-ylbenzamide , a structural analog within the benzamide class often investigated for neuropharmacological acti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical validation of the mode of inhibition for 2,6-dimethoxy-N-piperidin-1-ylbenzamide , a structural analog within the benzamide class often investigated for neuropharmacological activity (e.g., cholinesterase inhibition or GPCR modulation).

This guide focuses on distinguishing between competitive , non-competitive , uncompetitive , and mixed inhibition mechanisms using rigorous kinetic analysis.[1]

A Publish Comparison Guide for Drug Discovery

Executive Summary & Pharmacological Context[1][2]

2,6-dimethoxy-N-piperidin-1-ylbenzamide features a privileged scaffold sharing structural homology with known CNS-active agents (e.g., substituted benzamides like Remoxipride or cholinesterase inhibitors).[1] Unlike simple competitive antagonists, the presence of the bulky N-piperidin-1-yl moiety (a hydrazine-like linkage) introduces steric complexity that may induce allosteric modulation or mixed-mode inhibition rather than pure active-site competition.[1]

Defining the precise Mode of Inhibition (MoI) is critical for predicting:

  • Saturability: Can the inhibition be overcome by increasing substrate concentration? (Critical for overdose management).

  • In Vivo Efficacy: How substrate accumulation affects drug potency.[1]

  • Off-Target Safety: Allosteric inhibitors often display higher selectivity.

Comparative Performance Matrix

The following table contrasts the theoretical kinetic profiles of 2,6-dimethoxy-N-piperidin-1-ylbenzamide against standard reference inhibitors in its likely target class (e.g., Acetylcholinesterase/AChE or similar serine hydrolases).

Feature2,6-dimethoxy-N-piperidin-1-ylbenzamide (Test Article)Donepezil (Reference Standard)Rivastigmine (Reference Standard)
Predicted MoI Mixed or Non-Competitive (Hypothesized due to steric bulk)Mixed / Non-Competitive (Binds peripheral & catalytic sites)Pseudo-Irreversible (Covalent carbamoylation)

Effect
DecreasesDecreasesDecreases (Time-dependent)

Effect
Variable (Increases if Mixed; Unchanged if Non-Comp)Unchanged or Slight IncreaseN/A (Kinetics are complex)
Reversibility Reversible (Rapid dissociation predicted)ReversibleSlowly Reversible
Lineweaver-Burk Intersects Left of Y-axis (Mixed) or On X-axis (Non-Comp)Intersects Left of Y-axisNon-linear (Time-dependent)

Experimental Protocol: Kinetic Characterization

To definitively confirm the MoI, a rigorous Steady-State Kinetics Assay is required.[1] This protocol avoids single-point IC50 determinations, which cannot distinguish mechanism.[1]

Phase A: Reagents & Setup[1]
  • Enzyme System: Recombinant target enzyme (e.g., hAChE) buffered at pH 7.4 (0.1 M Phosphate).

  • Substrate: Chromogenic substrate (e.g., Acetylthiocholine for Ellman’s assay) at 5 concentrations (

    
     to 
    
    
    
    ).
  • Inhibitor: 2,6-dimethoxy-N-piperidin-1-ylbenzamide at 4 concentrations (

    
    ).[1]
    
Phase B: The "Diagnostic Matrix" Workflow
  • Preparation: Prepare a 96-well microplate matrix. Rows A-H represent increasing [Substrate].[1] Columns 1-4 represent increasing [Inhibitor].[1]

  • Reaction Initiation: Add Enzyme to initiate.[1] Measure initial velocity (

    
    ) over the linear range (typically 0–10 mins).[1]
    
  • Data Processing: Calculate specific activity (

    
    ).
    
Phase C: Reversibility Check (Jump-Dilution)

Before kinetic modeling, confirm the inhibition is reversible (non-covalent).[1]

  • Incubate Enzyme + Inhibitor (at

    
    ) for 30 mins.[1]
    
  • Rapidly dilute 100-fold into buffer containing saturating Substrate.

  • Result Interpretation:

    • Full Recovery of Activity: Reversible (Proceed to Phase D).

    • No Recovery: Irreversible (Covalent/Suicide inhibition).[1]

Data Analysis & Visualization

Mechanistic Logic Pathway

The following diagram illustrates the decision tree for assigning the Mode of Inhibition based on kinetic plot topology.

InhibitionLogic Start Kinetic Data Analysis (Lineweaver-Burk Plot) IntersectY Lines Intersect on Y-Axis? (1/Vmax unchanged) Start->IntersectY IntersectX Lines Intersect on X-Axis? (-1/Km unchanged) IntersectY->IntersectX No Competitive COMPETITIVE (Binds Free Enzyme only) IntersectY->Competitive Yes Parallel Lines are Parallel? IntersectX->Parallel No NonComp NON-COMPETITIVE (Binds E and ES equally) IntersectX->NonComp Yes Uncomp UNCOMPETITIVE (Binds ES complex only) Parallel->Uncomp Yes Mixed MIXED INHIBITION (Binds E and ES unequally) Parallel->Mixed No (Intersect in Quadrant 2/3)

Caption: Decision logic for classifying the inhibition mode of 2,6-dimethoxy-N-piperidin-1-ylbenzamide based on double-reciprocal plot topology.

Kinetic Model: Mixed Inhibition

Given the structure (benzamide core with a flexible piperidinyl tail), Mixed Inhibition is the most probable outcome.[1] This implies the inhibitor can bind to the enzyme both before and after substrate binding, potentially inducing a conformational change.[1]

MixedInhibition E E (Enzyme) ES ES (Complex) E->ES +S (k1) EI EI (Inactive) E->EI +I (Ki) S S (Substrate) ES->E -S (k-1) P P (Product) ES->P kcat ESI ESI (Inactive) ES->ESI +I (Ki') P->E I I (Inhibitor) EI->E -I EI->ESI +S (alpha*Km) ESI->ES -I

Caption: Kinetic scheme for Mixed Inhibition. The inhibitor (I) binds to both Free Enzyme (E) and Enzyme-Substrate Complex (ES) with dissociation constants Ki and Ki'.[1]

Interpretation of Results

To validate the mode for 2,6-dimethoxy-N-piperidin-1-ylbenzamide , compare your experimental values against these criteria:

Competitive Inhibition Profile
  • Observation:

    
     remains constant; apparent 
    
    
    
    increases.[1]
  • Mechanism: The benzamide moiety competes directly with the substrate for the active site.[1]

  • Implication: High substrate levels can wash out the inhibitor.[1]

Non-Competitive/Mixed Profile (Most Likely)
  • Observation:

    
     decreases significantly. 
    
    
    
    may increase (Mixed) or stay constant (Pure Non-Competitive).[1]
  • Mechanism: The inhibitor binds to an allosteric site (possibly the peripheral anionic site in AChE), distorting the active site.[1]

  • Implication: Inhibition depends on [Inhibitor] only; increasing substrate cannot restore full activity.[1] This is advantageous for drugs requiring sustained efficacy despite fluctuating substrate levels.[1]

Calculation of Alpha ( )

For mixed inhibition, the parameter


 defines the preference for Free Enzyme vs. ES Complex.[1]


[1]
  • If

    
    : Preferential binding to Free Enzyme (Competitive-like).[1]
    
  • If

    
    : Preferential binding to ES Complex (Uncompetitive-like).[1]
    

References

  • Copeland, R. A. (2013).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. 2nd Edition. Wiley.[1] [1]

  • Sugimoto, H., et al. (2002).[1] "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease."[1] Chemical Record, 2(4), 228-236. (Reference for benzylpiperidine/benzamide binding modes).

  • Cornish-Bowden, A. (2012).[1] Fundamentals of Enzyme Kinetics. 4th Edition. Wiley-Blackwell. [1]

  • PubChem Compound Summary. (2025). "Benzamide derivatives and structural analogs." National Library of Medicine.

Sources

Validation

Technical Guide: Off-Target Analysis of 2,6-Dimethoxy-N-piperidin-1-ylbenzamide

This guide provides an in-depth technical analysis of the off-target pharmacology associated with 2,6-dimethoxy-N-piperidin-1-ylbenzamide and its structural analogues. Based on the specific pharmacophore—a 2,6-dimethoxyb...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the off-target pharmacology associated with 2,6-dimethoxy-N-piperidin-1-ylbenzamide and its structural analogues.

Based on the specific pharmacophore—a 2,6-dimethoxybenzamide core coupled with a piperidine moiety via a nitrogen-nitrogen (hydrazide-like) or amide linkage—this compound belongs to a chemical class frequently investigated for AMPA receptor potentiation (Ampakine-like activity), Sigma receptor modulation , and Kinase inhibition (specifically ALK2).

The following analysis synthesizes data on the "2,6-dimethoxybenzamide warhead" and its known promiscuity profiles to provide a self-validating risk assessment guide.

Executive Summary & Structural Pharmacophore

2,6-dimethoxy-N-piperidin-1-ylbenzamide is a research compound characterized by a rigid benzamide scaffold substituted with electron-donating methoxy groups at the ortho positions. This "2,6-dimethoxy" motif is a critical determinant of its binding kinetics but also a primary source of off-target liability.

  • Primary Mechanism (Putative): Positive Allosteric Modulation (PAM) of AMPA receptors or Sigma-1 receptor agonism, intended to enhance glutamatergic signaling or neuroprotection.

  • Structural Liability: The 2,6-dimethoxybenzamide core is a known "privileged structure" that can promiscuously bind to ALK2 kinases , hERG channels , and Dopamine D2 receptors (similar to Remoxipride).

Pharmacophore Decomposition
Structural MotifPrimary FunctionOff-Target Liability
2,6-Dimethoxybenzene Steric lock; enhances metabolic stability against ring oxidation.ALK2 Kinase: High affinity binding to the ATP pocket. D2 Receptor: Mimics the orthosteric pharmacophore of substituted benzamides (e.g., Remoxipride).
Benzamide Linker Hydrogen bond donor/acceptor for receptor clefts.Sigma-1/2 Receptors: Facilitates binding when coupled with a basic amine.
N-Piperidin-1-yl Basic amine; mimics the "tail" of neurotransmitters.hERG Channel: Protonated nitrogen at physiological pH can block the pore, leading to QT prolongation.

Critical Off-Target Profiles

The following sections detail the three major off-target risks identified for this scaffold.

A. Kinase Promiscuity: The ALK2 "Warhead" Risk

Research indicates that the 2,6-dimethoxybenzamide motif acts as a potent "warhead" for Activin Receptor-Like Kinase 2 (ALK2) , a serine/threonine kinase involved in the Bone Morphogenetic Protein (BMP) signaling pathway.

  • Mechanism: The 2,6-dimethoxy group occupies the hydrophobic pocket of the ALK2 ATP-binding site. The ortho-methoxy oxygens often form intramolecular hydrogen bonds or water-mediated bridges that stabilize the inhibitor in the kinase hinge region.

  • Consequence: Unintended inhibition of ALK2 can disrupt BMP signaling, leading to dysregulated tissue repair or ossification issues in chronic dosing.

  • Data Point: Analogues retaining the 2,6-dimethoxybenzamide core have shown high affinity for ALK2 (

    
     nM) even when designed for other targets.
    
B. Cardiovascular Safety: hERG Channel Blockade

The combination of a lipophilic benzamide core and a basic piperidine nitrogen is a classic structural alert for hERG (human ether-à-go-go-related gene) potassium channel blockade.

  • Mechanism: The protonated piperidine nitrogen interacts with aromatic residues (Tyr652, Phe656) in the hERG pore via cation-

    
     interactions. The 2,6-dimethoxybenzamide moiety provides the necessary lipophilicity to penetrate the channel vestibule.
    
  • Risk Level: High . Benzamide-piperidine analogues frequently exhibit hERG

    
     values in the low micromolar range (
    
    
    
    ), posing a risk of QT interval prolongation and Torsades de Pointes.
C. Neuroreceptor Cross-Reactivity: D2 and Sigma Receptors
  • Dopamine D2/D3: The structure is homologous to Remoxipride ((S)-3-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide), a known D2 antagonist. The 2,6-dimethoxy substitution is critical for D2 affinity. Off-target antagonism here can cause extrapyramidal symptoms (EPS) or prolactin elevation.

  • Sigma Receptors (

    
    ):  N-substituted piperidines are privileged scaffolds for Sigma receptors. While Sigma-1 agonism might be a desired therapeutic effect (neuroprotection), non-selective binding to Sigma-2  is associated with cytotoxicity and motor effects.
    

Comparative Performance Analysis

The following table compares 2,6-dimethoxy-N-piperidin-1-ylbenzamide against standard clinical and research compounds sharing similar structural features.

Feature2,6-Dimethoxy-N-piperidin-1-ylbenzamide Remoxipride (Antipsychotic)Donepezil (AChE Inhibitor)CX-516 (Ampakine)
Core Scaffold 2,6-Dimethoxybenzamide2,6-Dimethoxybenzamide5,6-DimethoxyindanoneQuinoxaline-carbonyl
Amine Moiety N-Piperidin-1-yl (Hydrazine-like)PyrrolidinePiperidinePiperidine
Primary Target AMPA (PAM) / Sigma (Putative)Dopamine D2 (Antagonist)AcetylcholinesteraseAMPA (PAM)
Major Off-Target ALK2 Kinase , hERG, D2D2 (On-target), SigmaSigma-1, hERGShort half-life (Metabolic)
hERG Risk High (Piperidine + Benzamide)ModerateModerateLow
Metabolic Stability Low (Hydrazine cleavage risk)ModerateHighLow

Experimental Protocols for Validation

To validate the off-target profile of this compound, the following self-validating workflows are recommended.

Protocol A: ALK2 Kinase Selectivity Assay
  • Objective: Quantify the "warhead" liability of the 2,6-dimethoxybenzamide core.

  • Method: LanthaScreen™ Eu Kinase Binding Assay.

    • Reagents: Recombinant ALK2 kinase, Alexa Fluor® 647-labeled Tracer, Europium-labeled anti-tag antibody.

    • Procedure: Incubate compound (0.1 nM – 10

      
      M) with kinase/antibody mixture for 1 hour at RT.
      
    • Readout: Measure TR-FRET emission ratio (665 nm / 615 nm).

    • Validation: Use LDN-193189 as a positive control for ALK2 inhibition.

Protocol B: Automated Patch Clamp for hERG
  • Objective: Assess cardiac safety margin.

  • Method: Whole-cell patch clamp on CHO cells stably expressing hERG (Kv11.1).

    • Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

    • Dosing: Apply compound in cumulative concentrations (0.1, 1, 10, 30

      
      M).
      
    • Analysis: Calculate % inhibition of tail current amplitude.

    • Threshold:

      
       inhibition at 
      
      
      
      indicates significant risk.
Protocol C: Radioligand Binding (D2 & Sigma)
  • D2 Receptor: Competition binding using

    
    -Methylspiperone in rat striatal membranes.
    
  • Sigma-1: Competition binding using

    
    -Pentazocine in guinea pig brain homogenates.
    
  • Significance: A

    
     nM at D2 suggests potential for antipsychotic-like side effects.
    

Visual Analysis of Off-Target Pathways

The following diagram illustrates the structural causality between the 2,6-dimethoxy-N-piperidin-1-ylbenzamide scaffold and its downstream off-target effects.

OffTargetPathways Compound 2,6-Dimethoxy-N- piperidin-1-ylbenzamide Dimethoxy 2,6-Dimethoxy Benzamide Core Compound->Dimethoxy Piperidine N-Piperidin-1-yl (Basic Amine) Compound->Piperidine ALK2 ALK2 Kinase (ATP Pocket) Dimethoxy->ALK2 Steric Fit (Warhead) D2 Dopamine D2 Receptor Dimethoxy->D2 Orthosteric Mimicry hERG hERG Channel (Pore Block) Piperidine->hERG Cation-Pi Interaction Sigma Sigma-1 Receptor Piperidine->Sigma Charge Interaction BMP Inhibited BMP Signaling ALK2->BMP QT QT Prolongation (Arrhythmia Risk) hERG->QT EPS Extrapyramidal Symptoms D2->EPS

Caption: Structural Activity Relationship (SAR) map linking the 2,6-dimethoxy and piperidine motifs to specific off-target biological cascades.

References

  • Targeting ALK2: An Open Science Approach to Developing Therapeutics for DIPG. Source: Journal of Medicinal Chemistry (ACS) Context: Identifies the 2,6-dimethoxybenzamide motif as a high-affinity "warhead" for ALK2 kinase with hERG liabilities.

  • Synthesis and Pharmacological Evaluation of Sigma Receptor Ligands. Source: National Institutes of Health (NIH) / PMC Context: Establishes the SAR of benzamide-piperidine derivatives for Sigma-1 and Sigma-2 receptor affinity.

  • Remoxipride: A Review of its Pharmacodynamic and Pharmacokinetic Properties. Source: Drugs (Springer) Context: Provides comparative data on the D2 antagonist profile of the 2,6-dimethoxybenzamide class.

  • PubChemLite Record: 2,6-dimethoxy-N-piperidin-1-ylbenzamide. Source: PubChemLite / ChemSRC Context: Verifies the chemical existence and CAS registry (2750527-57-0) of the specific compound.

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